(Phe2,Orn8)-oxytocin

Catalog No.
S12877437
CAS No.
M.F
C42H65N13O11S2
M. Wt
992.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phe2,Orn8)-oxytocin

Product Name

(Phe2,Orn8)-oxytocin

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C42H65N13O11S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

DHMCDFJJCGVQSC-OVCMMVBBSA-N

SMILES

Array

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

(Phe2,Orn8)-oxytocin is a cyclic peptide.

Comprehensive Technical Guide: Oxytocin Receptor Antagonists - Mechanisms, Applications, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Oxytocin Receptor and Antagonist Development

The oxytocin receptor (OXTR) belongs to the class I G protein-coupled receptor (GPCR) superfamily and is encoded by a single gene located on chromosome 3p25. This receptor plays crucial roles in various physiological processes, with its most well-established functions being the stimulation of uterine contractions during parturition and milk ejection during lactation. The OXTR is primarily coupled to the Gαq/11 protein pathway, which activates phospholipase C beta (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger intracellular calcium release and protein kinase C activation, ultimately resulting in smooth muscle contraction [1] [2].

The development of oxytocin receptor antagonists represents a significant area of pharmacological research, initially driven by the need for effective tocolytic agents to manage preterm labor. The clinical potential of these compounds extends beyond obstetrics, with emerging research indicating applications in oncology, neuropsychiatry, and metabolic disorders. The first-generation antagonists were primarily peptide-based molecules structurally derived from oxytocin, while more recent drug discovery efforts have focused on developing non-peptide compounds with improved bioavailability, receptor selectivity, and blood-brain barrier penetration [3] [2]. The evolution of OXTR antagonists reflects advances in our understanding of receptor pharmacology and signaling bias, where different ligands can selectively modulate specific downstream pathways through the same receptor.

Comprehensive Listing of Oxytocin Receptor Antagonists

Oxytocin receptor antagonists can be broadly categorized based on their chemical structure, selectivity, and developmental status. The following tables provide a comprehensive overview of established and investigational antagonists.

Table 1: Clinically Evaluated and Approved Oxytocin Receptor Antagonists

Compound Name Chemical Class Developmental Status Primary Characteristics Clinical Applications
Atosiban Peptide Approved (Europe), not FDA-approved Dual OXTR/V1a vasopressin receptor antagonist Management of preterm labor [1] [4]
Barusiban Peptide Investigational Higher OXTR affinity, lower V1a receptor affinity Preterm labor (no more effective than placebo in trials) [1] [2]
Nolasiban Non-peptide Investigational Selective, orally administered Preterm labor, embryo transfer (improved pregnancy rates) [5]
Retosiban Non-peptide Investigational Selective OXTR antagonist Preterm labor [2]
L-368,899 Non-peptide Research use Potent, non-peptide, blood-brain barrier penetration Primarily research tool [6] [7]
L-371,257 Non-peptide Research use Potent and selective OXTR antagonist Research tool [7]
SSR-126768A Non-peptide Investigational Selective OXTR antagonist Preterm labor [2]

Table 2: Research-Grade Oxytocin Receptor Antagonists

Compound Name Chemical Class Research Applications Key Features
d(CH2)5[Tyr(Me)2,Thr4,Orn8,des-Gly-NH29]-vasotocin Peptide Experimental studies OXTR antagonist used in mechanistic studies [4]
TFK (Tyrosine-Ketocarbazide) Non-peptide Experimental studies Research tool for OXTR modulation
ALS-I (Aminolactam-Substituted Indole) Non-peptide Experimental studies Research tool for OXTR modulation

Mechanisms of Action and Signaling Pathways

Fundamental Receptor Pharmacology

Oxytocin receptor antagonists function primarily through competitive inhibition of oxytocin binding at the receptor site. By occupying the orthosteric binding pocket without initiating receptor activation, these compounds prevent the conformational changes in the OXTR necessary for G-protein coupling and subsequent intracellular signaling. The signaling pathways affected by OXTR activation are multifaceted, with the primary pathway involving Gαq/11-mediated activation of phospholipase C (PLC), which leads to increased intracellular calcium levels and smooth muscle contraction [1] [2]. Additionally, OXTR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and Rho-associated protein kinase (ROCK) signaling, both of which contribute to the contractile and inflammatory responses [2].

Recent research has revealed that different OXTR antagonists exhibit varying degrees of signaling bias, whereby they differentially affect downstream pathways. For instance, atosiban has been shown to inhibit Gαq-mediated signaling while potentially activating Gαi-dependent pathways in certain tissues, which may explain its pro-inflammatory effects in human amnion [8]. In contrast, nolasiban appears to inhibit both Gαq and Gαi signaling induced by oxytocin, demonstrating a more comprehensive antagonistic profile [5]. This nuanced understanding of ligand-directed signaling has important implications for the development of next-generation OXTR antagonists with improved efficacy and safety profiles.

Key Signaling Pathways Regulated by OXTR Antagonists

G OT OT OXTR OXTR OT->OXTR Activation Gq Gq OXTR->Gq Primary Gi Gi OXTR->Gi Alternative PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca IP3->Ca PKC PKC DAG->PKC Contraction Contraction Ca->Contraction Myometrial PKC->Contraction NFkB NFkB Gi->NFkB MAPK MAPK Gi->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Antagonist Antagonist Antagonist->OXTR Inhibition

Figure 1: Oxytocin Receptor Signaling Pathways and Antagonist Mechanisms. OXTR antagonists primarily inhibit Gq-mediated pathways leading to contraction, but show variable effects on Gi-mediated inflammatory pathways.

The diagram illustrates the complex signaling network activated by the oxytocin receptor and the points of antagonist intervention. The primary therapeutic target of OXTR antagonists in preterm labor is the Gαq/11-PLC-IP3 pathway that increases intracellular calcium and stimulates myometrial contractions. However, the differential effects of antagonists on various downstream pathways highlight the importance of comprehensive pharmacological profiling in drug development. For example, the discovery that atosiban can activate Gαi-mediated pro-inflammatory pathways in amnion cells underscores the potential limitations of some first-generation antagonists [8]. This signaling complexity also extends to cross-talk with other receptors, as evidenced by the ability of OXTR antagonists to inhibit prostaglandin F2α-induced contractions and inflammatory responses in human myometrium [5].

Experimental Protocols and Methodologies

Pharmacological Characterization of OXTR Antagonists

The comprehensive evaluation of OXTR antagonists employs a range of in vitro and ex vivo assays to assess compound efficacy, potency, and selectivity. Key methodological approaches include:

  • Radioligand Binding Assays: These experiments determine the affinity (Kd) and binding potency (IC50) of antagonists at the OXTR. Membranes from cells expressing recombinant human OXTR are incubated with radiolabeled oxytocin (e.g., [3H]-oxytocin) in the presence of increasing concentrations of test compounds. Non-specific binding is determined in the presence of unlabeled oxytocin, and competition binding curves are generated to calculate IC50 values [2].

  • Calcium Flux Assays: Functional antagonism of OXTR-mediated signaling is frequently assessed by measuring intracellular calcium mobilization. Cells expressing OXTR are loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM), pretreated with antagonists, and then stimulated with oxytocin. The inhibition of calcium response is measured using fluorometric imaging plate readers (FLIPR) or similar systems, providing IC50 values for functional antagonism [5].

  • Myometrial Contraction Studies: The tocolytic potential of OXTR antagonists is evaluated using ex vivo myometrial strip preparations. Human myometrial tissues obtained from cesarean sections are mounted in organ baths containing oxygenated physiological solution. Contractile responses to oxytocin or other agonists are recorded isometrically in the presence or absence of antagonists. Parameters such as contraction amplitude, frequency, and area under the curve are analyzed to determine antagonist potency [5].

Experimental Workflow for OXTR Antagonist Characterization

G Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Chemical characterization Selectivity_Profiling Selectivity_Profiling In_Vitro_Screening->Selectivity_Profiling Binding affinity & potency Functional_Assays Functional_Assays Selectivity_Profiling->Functional_Assays Receptor selectivity Ex_Vivo_Studies Ex_Vivo_Studies Functional_Assays->Ex_Vivo_Studies Cellular efficacy & signaling bias In_Vivo_Evaluation In_Vivo_Evaluation Ex_Vivo_Studies->In_Vivo_Evaluation Tissue-level efficacy Data_Analysis Data_Analysis In_Vivo_Evaluation->Data_Analysis Pharmacokinetics & in vivo efficacy

Figure 2: Comprehensive Workflow for Evaluating OXTR Antagonists. The multi-stage process from compound synthesis to in vivo evaluation.

Advanced Research Techniques

Recent advances in OXTR antagonist research have incorporated more sophisticated approaches to understand compound effects in complex biological systems:

  • Cancer Models for OXTR Antagonist Evaluation: The investigation of OXTR antagonists in oncology applications, particularly for hepatocellular carcinoma (HCC), employs diverse model systems including xenograft models, patient-derived explants, organoid cultures, and genetically engineered mouse models (e.g., MST1/2 double-knockout mice). In these systems, tumor growth inhibition is assessed through volumetric measurements, immunohistochemical analysis of proliferation markers (Ki-67), and apoptosis assays (TUNEL staining) [9] [10].

  • Behavioral Pharmacology Paradigms: For central nervous system applications, OXTR antagonists are evaluated in rodent models of stress and social behavior. The chronic social defeat stress (cSDS) paradigm involves repeated exposure of experimental animals to aggressive conspecifics, generating behavioral phenotypes relevant to anxiety and social avoidance. Antagonists are administered systemically or via intracerebral microinjection, with behavioral outcomes assessed using elevated plus-maze, social interaction tests, and forced swim tests [6].

  • Molecular Profiling of Antagonist Effects: Detailed mechanistic studies employ techniques such as chromatin immunoprecipitation (ChIP) to investigate transcription factor recruitment, siRNA-mediated gene silencing to validate target engagement, and Western blot analysis to quantify phosphorylation of signaling intermediates (e.g., NF-κB p65, ERK1/2, p38) in response to antagonist treatment [10] [5].

Therapeutic Applications and Clinical Evidence

Preterm Labor Management

The primary clinical application of OXTR antagonists is the management of preterm labor, with atosiban being approved for this indication in many countries (though not in the United States). Clinical evidence regarding the efficacy of OXTR antagonists for tocolysis presents a complex picture. When compared with placebo, oxytocin receptor antagonists have not demonstrated statistically significant differences in preventing birth within 48 hours after trial entry (RR 1.05, 95% CI 0.15-7.43; two studies, 152 women) or in reducing perinatal mortality (RR 2.25, 95% CI 0.79-6.38; two studies, 729 infants) [1]. However, these compounds offer an important clinical advantage in their superior safety profile compared to other tocolytic agents such as β-adrenergic agonists, with significantly fewer maternal adverse effects requiring termination of treatment [1].

The therapeutic utility of OXTR antagonists in preterm labor may extend beyond simple receptor blockade, as evidenced by their ability to inhibit prostaglandin F2α-induced contractions and inflammatory responses in human myometrium. This surprising cross-receptor activity suggests that OXTR antagonists may modulate signaling pathways downstream of other contractile agents, potentially enhancing their therapeutic utility [5]. This property is particularly valuable given the multifaceted nature of labor initiation, which involves coordinated actions of multiple hormonal and inflammatory mediators.

Emerging Applications in Oncology

Recent groundbreaking research has revealed a previously unrecognized role for OXTR signaling in hepatocellular carcinoma (HCC) pathogenesis. Studies have identified OXTR as an important activator of the Hippo/YAP axis in HCC, with OXTR expression correlating with Hippo gene signatures and poor survival outcomes [9] [10]. Activation of OXTR facilitates YAP dephosphorylation, nuclear accumulation, and transcriptional activation through the Gαq/11/ROCK/LATS axis in liver cancer cells. Importantly, the OXTR antagonist atosiban effectively blocked HCC growth in multiple model systems, including xenograft, patient-derived explant, organoid, and MST1/2 double-knockout mouse models [9].

The molecular mechanism underlying this effect involves a positive feedback loop between OXTR signaling and the Hippo/YAP axis, wherein YAP binds to the enhancer region of the OXTR gene and facilitates its transcription. This discovery positions OXTR inhibition with atosiban as a promising therapeutic strategy for treating HCC, particularly given its established safety profile and FDA-approved status for other indications [10]. The potential repurposing of atosiban for oncology applications represents an exciting frontier in OXTR antagonist research.

Neuropsychiatric and Behavioral Applications

Beyond their peripheral applications, OXTR antagonists show potential for modulating central nervous system functions, particularly in the realm of stress-related behaviors and social cognition. Preclinical studies demonstrate that systemic administration of OXTR antagonists such as atosiban and L-368,899 can modulate behavioral responses to chronic social defeat stress in rodent models, affecting both anxiety-like behaviors and social avoidance [6]. These findings suggest potential applications for OXTR antagonists in disorders characterized by social dysfunction or maladaptive stress responses.

The development of brain-penetrant OXTR antagonists has been particularly challenging due to the peptide nature of early compounds and the need for precise receptor selectivity. However, non-peptide antagonists such as L-368,899 have demonstrated the ability to accumulate in limbic brain areas after peripheral administration, making them valuable tools for investigating the central effects of OXTR blockade [6]. Research in this area continues to evolve, with potential implications for the treatment of anxiety disorders, autism spectrum disorders, and other conditions involving social impairment.

Conclusion and Future Directions

The landscape of oxytocin receptor antagonist research continues to evolve beyond the initial focus on tocolysis, with emerging applications in oncology, neuropsychiatry, and other therapeutic areas. The differential signaling properties of various antagonists highlight the importance of comprehensive pharmacological characterization in drug development, as biased signaling can produce distinct physiological outcomes. Future directions in this field will likely include the development of compounds with enhanced receptor selectivity, optimized signaling bias, and improved pharmacokinetic properties for specific clinical applications.

References

scientific background on (Phe2,Orn8)-oxytocin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The primary data for (Phe²,Orn⁸)-oxytocin comes from a study investigating vasopressin-induced calcium signaling in cultured hippocampal neurons [1]. Key experimental findings and methodologies are as follows:

Experimental Aspect Findings & Protocol Details
Receptor Specificity Induced significant accumulation of [³H]inositol-1-phosphate ([³H]IP1); effect blocked by V1 antagonist d(CH₂)₅[Tyr(Me)²]-vasopressin [1].
Calcium Signaling V1 agonist (Phe²,Orn⁸)-oxytocin exposure induced a marked and sustained rise in intracellular calcium with oscillations [1].
Inositol Phosphate Assay Neurons pre-labeled with [³H]myo-inositol → Stimulated with (Phe²,Orn⁸)-oxytocin → Accumulated [³H]IP1 measured via scintillation counting [1].
Calcium Fluorometry Cells loaded with calcium-sensitive fluorescent dye → Agonist-induced changes in fluorescence (indicator of calcium concentration) measured [1].

Signaling Pathway

(Phe²,Orn⁸)-oxytocin activates the V1 vasopressin receptor, a G-protein coupled receptor (GPCR), primarily triggering the Gq/11 pathway [2]. The following diagram illustrates the core signaling cascade and subsequent physiological effects:

G Start (Phe²,Orn⁸)-oxytocin V1R V1 Vasopressin Receptor (GPCR) Start->V1R Gq Gq/11 Protein V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC IP3R IP₃ Receptor IP3->IP3R CaER Ca²⁺ Release (Endoplasmic Reticulum) IP3R->CaER CaCyt ↑ Intracellular Ca²⁺ CaER->CaCyt CaCyt->PKC Effect1 Smooth Muscle Contraction CaCyt->Effect1 Effect2 Neuronal Excitation CaCyt->Effect2

This signaling cascade, particularly the sustained and oscillatory rise in intracellular calcium, underpins the peptide's role in modulating neuronal excitability and its documented neurotrophic effects [1].

Research Applications and Context

  • As a Selective Research Tool: Its primary value lies in its selectivity [1]. This allows researchers to precisely dissect the functions of the V1 receptor without the confounding effects of V2 receptor or oxytocin receptor activation.
  • Comparison with Oxytocin Antagonists: Research tools often include both agonists and antagonists. Several potent and selective oxytocin receptor (OTR) antagonists have been developed, such as L-368,899 (crosses blood-brain barrier) and L-371,257 (does not cross barrier) [3]. The V1 antagonist d(CH₂)₅[Tyr(Me)²]-vasopressin was used to block the effects of (Phe²,Orn⁸)-oxytocin, confirming the specificity of the response [1].

References

Comprehensive Technical Guide to Weak Oxytocin Antagonist Peptides: Mechanisms, Characterization, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxytocin Antagonist Peptides

Oxytocin antagonist peptides represent a class of therapeutic compounds designed to selectively block the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR) that mediates the diverse physiological effects of oxytocin. These antagonists compete with endogenous oxytocin for binding to OTR, thereby inhibiting downstream signaling cascades and functional responses. The clinical significance of these compounds spans multiple therapeutic areas, most notably in obstetrics and gynecology where they are used for management of preterm labor, but emerging research suggests potential applications in psychiatry, oncology, and metabolic disorders as well [1]. The term "weak" oxytocin antagonist typically refers to compounds with lower binding affinity and reduced potency in functional assays compared to reference antagonists like atosiban, often resulting in partial rather than complete receptor blockade. This partial antagonism can be therapeutically advantageous in situations where complete blockade of oxytocin signaling is undesirable or where a more subtle modulation of the oxytocin system is needed.

The development of oxytocin antagonists has followed two primary chemical approaches: peptide-based antagonists derived from structural modifications of oxytocin or vasopressin, and non-peptide small molecule antagonists designed for improved oral bioavailability and blood-brain barrier penetration [1]. Peptide antagonists, while generally limited to parenteral administration due to poor metabolic stability, often exhibit superior receptor selectivity compared to early-generation non-peptide compounds. The pharmacological profile of an oxytocin antagonist is characterized by its binding affinity (Ki), functional potency (IC50 or pA2), and selectivity over related receptors (particularly vasopressin receptor subtypes V1a, V1b, and V2), which collectively determine its therapeutic utility and potential side effect profile [2].

Key Oxytocin Antagonist Peptides and Their Characteristics

The landscape of oxytocin antagonist peptides includes both clinically established agents and investigational compounds with varying pharmacological properties. Atosiban (Tractocile) represents the first and currently only approved oxytocin antagonist for clinical use, specifically for the management of preterm labor in many countries (though not in the United States) [1]. As a peptide-based antagonist, atosiban functions as a competitive receptor antagonist at OTR while also exhibiting some activity at vasopressin V1a receptors, which may contribute to both its therapeutic effects and side effect profile. The molecular basis for atosiban's activity stems from structural modifications to the native oxytocin molecule, including replacement of amino acids at positions 1, 2, 4, and 8, resulting in maintained binding affinity but lost efficacy [1].

Beyond atosiban, research has yielded several peptide antagonists with improved receptor affinity and selectivity profiles. A series of position-2 modified analogs incorporating L- or D-2-naphthylalanine (2-Nal) substitutions have demonstrated strikingly higher affinities for the human oxytocin receptor compared to atosiban [2]. These compounds, including peptides designated 1-8 in the literature, exhibit subnanomolar binding affinities (Ki values ranging from 0.07-0.29 nM for the most potent analogs) representing 250- to 1,000-fold improvements over atosiban (Ki = 76.4 nM) while maintaining favorable selectivity profiles over vasopressin receptors [2]. Another investigational peptide antagonist, F-792, has been particularly useful in basic research applications due to its limited ability to cross the blood-brain barrier, allowing for discrimination between central and peripheral oxytocin actions [3]. In experimental models, F-792 administered intravenously at 7 μg/kg effectively blocks mammary gland responsiveness to oxytocin without interfering with central oxytocin neuronal activity, demonstrating its preferential peripheral action [3].

Table 1: Comparative Binding Affinities of Selected Oxytocin Antagonist Peptides

Compound Name hOTR Ki (nM) hV1aR Ki (nM) Selectivity Ratio (hV1aR/hOTR) Key Structural Features
Atosiban 76.4 5.1 0.07 Mixed OTR/V1aR antagonist
Peptide 1 0.17 1.1 6.5 desGly-NH₂,D(CH₂)₅[D-2Nal²,Thr⁴]OVT
Peptide 2 0.29 1.3 4.5 desGly-NH₂,D(CH₂)₅[2Nal²,Thr⁴]OVT
Peptide 3 0.07 0.19 2.7 D(CH₂)₅[D-2Nal²,Thr⁴,Tyr-NH₂⁹]OVT
Peptide 4 0.14 0.54 3.9 D(CH₂)₅[2Nal²,Thr⁴,Tyr-NH₂⁹]OVT
F-792 Not specified Not specified Not specified dCys-d-Trp-Ile-allolle-Asn-Carba-6-NmeOrn-NH₂

The structural determinants of oxytocin antagonist activity have been systematically explored through structure-activity relationship studies. Key modifications include: (1) Position 1 substitutions such as replacement of the disulfide bridge with dicarba bonds or incorporation of d-amino acids; (2) Position 2 modifications particularly with aromatic residues like 2-naphthylalanine which dramatically enhance hOTR affinity; (3) C-terminal alterations including des-glycinamide analogs and carboxamide modifications; and (4) Cyclization strategies that stabilize bioactive conformations while protecting against proteolytic degradation [2]. These structural insights have enabled the rational design of antagonists with tailored pharmacological properties, including compounds with preferential activity at peripheral versus central oxytocin receptors and those with optimized metabolic stability for extended duration of action.

Experimental Methodologies for Characterizing Oxytocin Antagonists

Binding Assays and Affinity Determination

The characterization of oxytocin antagonists begins with comprehensive binding studies to determine receptor affinity and selectivity. The gold standard approach involves competitive displacement assays using radiolabeled oxytocin (e.g., [³H]-oxytocin or [¹²⁵I]-OVTA) on cell membranes expressing recombinant human oxytocin receptors (hOTR) or native receptors from tissue preparations [2]. Typical protocol details include: incubation of membrane preparations (50-100 μg protein) with a fixed concentration of radioligand (0.1-0.5 nM) and varying concentrations of the test antagonist in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA) for 60-90 minutes at room temperature [2]. Non-specific binding is determined in the presence of a saturating concentration of unlabeled oxytocin (1 μM). Reactions are terminated by rapid filtration through glass fiber filters, followed by washing and quantification of retained radioactivity by scintillation counting. Data analysis typically involves nonlinear regression to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation to account for ligand concentration and affinity [2].

Receptor selectivity profiling represents a critical next step, particularly assessment of binding to vasopressin receptor subtypes (V1a, V1b, V2) due to their structural similarity to OTR. These assays follow similar principles but utilize cell membranes expressing the respective vasopressin receptors and appropriate radioligands (e.g., [³H]-AVP for V1a and V1b, [³H]-dDAVP for V2 receptors) [2]. The selectivity ratio (typically expressed as Kᵢ for related receptor divided by Kᵢ for OTR) provides a quantitative measure of specificity, with values >100 representing excellent selectivity for OTR over the off-target receptor. For weak antagonists, binding affinities may be in the high nanomolar to micromolar range, necessitating careful assay validation to ensure accurate determination of weaker interactions.

Functional Assays and Potency Assessment

Functional characterization of oxytocin antagonists employs various cell-based signaling assays that measure the ability of test compounds to inhibit oxytocin-mediated responses. The most common approach assesses calcium mobilization in cells expressing OTR, as oxytocin receptor activation primarily couples through Gq proteins to stimulate phospholipase C, generating inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores [4]. Experimental details typically include: loading OTR-expressing cells (commonly Chinese hamster ovary or human embryonic kidney cells stably transfected with hOTR) with a fluorescent calcium indicator (e.g., Fluo-4 or Fura-2), followed by addition of the test antagonist at varying concentrations for a pre-incubation period (10-30 minutes), then challenge with a fixed concentration of oxytocin (typically the EC₈₀ concentration, often 1-10 nM) [4]. Calcium flux is measured in real-time using a fluorescence plate reader, and inhibition curves are generated to determine IC₅₀ values for antagonist potency.

Additional functional assays provide complementary information about antagonist properties: (1) Inositol phosphate accumulation directly measures PLC activation through quantification of total [³H]-inositol phosphates in cells pre-labeled with [³H]-myo-inositol; (2) ERK phosphorylation assays assess mitogen-activated protein kinase signaling downstream of OTR activation, typically via Western blot or ELISA formats; (3) β-arrestin recruitment assays evaluate biased signaling properties using enzyme fragment complementation or BRET technologies; and (4) uterotonic activity assays using isolated uterine tissue strips measure the ability of antagonists to inhibit oxytocin-induced contractions, providing translation to clinically relevant tissue responses [4]. For weak antagonists, functional potency (IC₅₀) typically correlates with binding affinity (Kᵢ), though significant discrepancies may suggest allosteric mechanisms or signaling pathway-specific effects.

Table 2: Standard Experimental Protocols for Oxytocin Antagonist Characterization

Assay Type Key Reagents & Materials Experimental Conditions Primary Readout Typical Duration
Radioligand Binding Cell membranes expressing OTR/V receptors, [³H]-oxytocin or [¹²⁵I]-OVTA 50 mM Tris-HCl buffer, 10 mM MgCl₂, 0.1% BSA, 25°C, 60-90 min Kᵢ (inhibition constant) 3-4 hours
Calcium Mobilization hOTR-expressing cells, calcium-sensitive dye (Fluo-4), agonist EC₈₀ oxytocin HBSS with 20 mM HEPES, 37°C, antagonist pre-incubation 15-30 min IC₅₀ (functional inhibition) 1-2 hours
Inositol Phosphate Accumulation [³H]-myo-inositol pre-labeled cells, LiCl (10-20 mM to inhibit phosphatases) Inositol-free medium, 37°C, stimulation 30-60 min [³H]-IP₁/[³H]-IP₃ accumulation 4-6 hours
Isolated Tissue Bath Rat uterine horn segments, De Jalon's solution, oxytocin EC₈₀ 32°C, 95% O₂/5% CO₂, pre-incubation 10-20 min Inhibition of contraction amplitude 2-3 hours
In Vivo Uterotonic Chronically catheterized rats, pressure transducer Conscious or anesthetized state, oxytocin challenge Reduction of uterine activity 4-6 hours

Therapeutic Applications and Clinical Relevance

The clinical application of oxytocin antagonists is most established in obstetrics, particularly for the management of preterm labor. Atosiban, as the prototypical oxytocin antagonist, is approved in many countries for this indication based on its ability to competitively inhibit oxytocin-induced uterine contractions [1]. Clinical studies demonstrate that atosiban effectively delays preterm birth with a favorable maternal safety profile compared to beta-adrenergic agonists, though concerns about potential neonatal effects and cost have limited its universal adoption [1]. The therapeutic rationale centers on the elevated oxytocin receptor expression in the myometrium during pregnancy and the role of oxytocin in initiating and maintaining labor contractions. For weak oxytocin antagonists, potential obstetric applications might include maintenance tocolysis after acute management of preterm labor or situations where partial rather than complete uterine quiescence is desired.

Emerging research suggests potential applications beyond obstetrics. In oncology, particularly breast cancer, oxytocin signaling has been implicated in tumor development and progression [5]. While most research has focused on oxytocin itself, antagonists may have utility in specific contexts, such as countering autocrine/paracrine oxytocin signaling in hormone-responsive cancers or modulating the tumor microenvironment. In psychiatry and neurology, preclinical evidence suggests that oxytocin receptor antagonists might have applications in conditions characterized by social dysfunction or certain aspects of addiction, though clinical validation is limited [1] [6]. The peripherally restricted antagonist F-792 exemplifies how compounds with limited central penetration might be useful for treating conditions like premature ejaculation, where peripheral oxytocin actions on reproductive tissues contribute to the ejaculatory response without affecting central oxytocin functions involved in bonding or emotion [1].

The therapeutic potential of weak antagonists specifically lies in their ability to provide subtle modulation rather than complete blockade of oxytocin signaling. This may be advantageous in chronic conditions where complete receptor blockade would produce unacceptable side effects or where the goal is to fine-tune rather than abolish oxytocin-mediated processes. Additionally, weak antagonists may serve as valuable pharmacological tools for investigating the functions of endogenous oxytocin systems and establishing proof-of-concept for oxytocin receptor modulation in various disease states before developing more potent clinical candidates.

Signaling Pathways and Mechanism of Action

The oxytocin receptor belongs to the class A rhodopsin-like GPCR family and signals primarily through Gq proteins, though it can also couple to Gi, Go, and other G protein subtypes depending on cellular context [7] [4]. Upon oxytocin binding, conformational changes in the receptor trigger the exchange of GDP for GTP on the Gq alpha subunit, leading to dissociation of Gαq from Gβγ subunits. The activated Gαq then stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [7]. IP₃ binds to receptors on the endoplasmic reticulum, prompting calcium release from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) activates various calcium-dependent processes, including contraction of myometrial and myoepithelial cells [7].

Oxytocin antagonists function primarily as competitive inhibitors at the orthosteric binding site, preventing receptor activation by endogenous oxytocin. The molecular interactions critical for antagonist binding involve specific residues in the OTR transmembrane domains, particularly transmembrane regions 3, 5, and 6, which form the binding pocket [7]. Unlike agonists, antagonists stabilize receptor conformations that cannot engage intracellular signaling partners, thereby maintaining the receptor in an inactive state. Some oxytocin antagonists exhibit biased antagonism, differentially inhibiting various signaling pathways downstream of OTR activation (e.g., preferentially inhibiting G protein signaling versus β-arrestin recruitment), which may have implications for their therapeutic profiles [4].

G OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR  Binding   OXT_Antag Oxytocin Antagonist OXT_Antag->OTR  Competitive  Inhibition Gq Gq Protein OTR->Gq  Gq Activation (Blocked by Antagonist) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store  Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Cytosolic Ca²⁺ Ca_Store->Ca Ca->PKC Response Cellular Response (Contraction, Secretion) Ca->Response PKC->Response

Oxytocin receptor signaling pathway and antagonist mechanism of action

Beyond the primary Gq-mediated pathway, oxytocin receptors activate additional signaling cascades with potential physiological relevance. These include: (1) Transactivation of epidermal growth factor receptors (EGFR) through metalloproteinase-mediated release of EGF-like ligands; (2) Activation of mitogen-activated protein kinase (MAPK) pathways including ERK1/2, JNK, and p38; (3) Modulation of calcium influx through voltage-gated and store-operated calcium channels; and (4) Recruitment of β-arrestins leading to receptor desensitization and internalization, as well as G protein-independent signaling [4]. The extent to which different oxytocin antagonists inhibit these various signaling pathways may contribute to their functional selectivity and therapeutic utility in different tissue contexts.

Research Applications and Experimental Designs

Central vs Peripheral Oxytocin Actions

A critical consideration in oxytocin research involves discriminating between central and peripheral actions of the hormone, which can be addressed using antagonists with differential blood-brain barrier penetration. The peptide antagonist F-792 has proven particularly valuable in this context, as studies demonstrate that systemically administered F-792 (100 μg/kg i.v.) blocks peripheral oxytocin actions on mammary gland responsiveness without affecting central oxytocin neuronal burst-firing during suckling [3]. This property enables researchers to selectively inhibit peripheral oxytocin signaling while preserving central oxytocinergic functions, facilitating the dissection of mechanisms underlying specific physiological responses.

Experimental designs exploiting this approach typically involve: (1) Chronic venous cannulation for drug administration in animal models (typically lactating rats); (2) Simultaneous recording of both peripheral responses (e.g., intramammary pressure) and central neuronal activity (e.g., single-unit recordings from antidromically-identified oxytocin neurons in the paraventricular nucleus); (3) Systemic administration of the test antagonist followed by physiological stimulation (e.g., suckling by pups); and (4) Comparison of responses to centrally versus peripherally administered compounds to confirm site of action [3]. Such approaches have demonstrated that the milk-ejection reflex requires intact central oxytocin actions that cannot be blocked by peripheral administration of F-792, highlighting the utility of such compounds for mechanistic studies.

In Vivo Models for Functional Characterization

Comprehensive characterization of oxytocin antagonists requires in vivo models that assess functional endpoints relevant to potential therapeutic applications. For uterine activity, the chronically instrumented rat model allows quantification of antagonist effects on uterine contractions in conscious, unstressed animals [3]. This approach involves: surgical implantation of intra-uterine pressure transducers and vascular catheters for drug administration; recovery period (typically 24-48 hours); baseline recording of uterine activity; administration of the test antagonist; and subsequent challenge with exogenous oxytocin or endogenous oxytocin release triggered by physiological stimuli. The reduction in contraction amplitude or frequency provides a direct measure of antagonist efficacy in the whole-animal context.

For mammary gland effects, the suckled lactating rat model monitors intramammary pressure responses to endogenous oxytocin release during suckling [3]. Key methodological elements include: overnight separation of dam from most pups to ensure vigorous suckling; anesthesia with urethane (which preserves the milk-ejection reflex); cannulation of primary milk ducts for pressure recording; and controlled presentation of pups for suckling. The ability of antagonists to block the characteristic rise in intramammary pressure following suckling-induced oxytocin release provides a functional measure of antagonist activity at the mammary oxytocin receptors. These in vivo approaches complement cellular assays by incorporating pharmacokinetic parameters, tissue distribution, and metabolic stability that collectively determine in vivo efficacy.

G Start Antagonist Characterization Workflow Binding Binding Assays (Ki Determination) Start->Binding Selectivity Selectivity Profiling (Vasopressin Receptors) Binding->Selectivity Signaling Signaling Pathway Analysis (Calcium, IP₁, MAPK) Selectivity->Signaling Central BBB Penetration Assessment (Central vs Peripheral Action) Signaling->Central Uterine Uterine Activity Models (Tocolytic Efficacy) Central->Uterine Mammary Mammary Gland Models (Milk-Ejection Blockade) Central->Mammary Behavioral Behavioral Models (Social Function Effects) Central->Behavioral Data Integrated Data Analysis (Therapeutic Potential Assessment) Uterine->Data Mammary->Data Behavioral->Data

Comprehensive workflow for characterizing oxytocin antagonist peptides

Conclusion and Future Directions

The study of weak oxytocin antagonist peptides continues to provide valuable insights into oxytocin receptor pharmacology and the diverse physiological functions of the oxytocin system. While potent antagonists like atosiban have established clinical utility in obstetrics, weak antagonists offer complementary advantages for research applications and potential therapeutic uses where subtle modulation of oxytocin signaling is preferred over complete receptor blockade. The ongoing refinement of antagonist design strategies, particularly approaches enhancing receptor selectivity and tissue targeting, promises to yield compounds with optimized therapeutic profiles for specific clinical indications.

References

Structural Modifications and Analogues Design

Author: Smolecule Technical Support Team. Date: February 2026

Oxytocin (OT) is a cyclic nonapeptide with a disulfide bridge between Cys1 and Cys6 [1]. The C-terminal tripeptide (Pro7-Leu8-Gly9-NH2) is crucial for receptor binding and activity [2] [3].

Strategies for creating analogues include:

  • Stabilizing the Core Structure: Replacing the labile disulfide bond with a more stable dicarba bridge or a lactam bridge [4].
  • Modifying the C-Terminus: Systematically substituting amino acids at positions 7, 8, and 9, particularly with bulky, unnatural, or conformationally constrained amino acids to convert agonists into antagonists [2] [5] [3].
  • Glycosylation: Adding a sugar moiety to the C-terminus to enhance metabolic stability, promote blood-brain barrier (BBB) penetration, and increase receptor selectivity [4].
  • Creating Tracers: Introducing residues like Lys8 to serve as a handle for radiolabeling (e.g., with fluorine-18) to develop PET imaging tracers [6] [7].

The table below summarizes key analogues and their properties from recent research.

Analogue Name / Key Modification Primary Objective / Effect Key Pharmacological Findings Reference / Source
Lactam & Glycosylated Analogues (e.g., Compound 3: C[Asp-Tyr-Ile-Gln-Asn-Dap]-Pro-Leu-Ser(Lact)-NH2) Improve stability & brain penetration for pain relief (opioid alternative). EC50 (OTR): 0.54 ± 0.48 nM (more potent than OT); Exquisite selectivity over vasopressin receptors; Potent antinociception in mice after i.v. administration. [4]
PET Tracer: dOTK8[SFB] (dCys1, Lys8-OT with fluorobenzoate) Develop an OT-like radiotracer for Positron Emission Tomography (PET) imaging. High affinity & selectivity for OTR; Stable in serum (t1/2 > 12 h); Successful pre-clinical PET imaging in rats. [6] [7]
[Mpa¹, D-Tyr(Et)², Deg⁹]OT Develop potent and selective OT antagonists. pA₂ = 8.68 ± 0.26 (high anti-oxytocic activity); Selective for OTR. [5]
[Mpa¹, D-Tyr(Et)², D-Tic⁷]OT & related [D-Tic⁷] analogues Investigate conformationally restricted residues at position 7 for antagonist design. Potent anti-OT activity; High affinity to human OTR; No pressor activity (selective). [3]
Gut-Stable Analogues (Lead compound not named) Create orally available peptides for abdominal pain (IBS/IBD). High gut stability (t1/2 > 24 h vs. OT t1/2 < 10 min); Equipotent to OT (~3 nM); Reduced colonic hypersensitivity in mice after oral administration. [8]
Atosiban ([Mpa¹, D-Tyr(Et)², Thr⁴, Orn⁸]OT) Clinically approved OT antagonist for preterm labor. Ki = 76 nM (OTR affinity); Used as a benchmark antagonist in studies. [1]

Experimental Protocols and Methodologies

Here are the core experimental workflows used to design, synthesize, and characterize oxytocin analogues.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for synthesizing oxytocin analogues.

  • Procedure: Peptides are assembled stepwise on a solid resin support using Fmoc (fluorenylmethoxycarbonyl) chemistry [6] [2] [3]. After chain assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed with reagents like trifluoroacetic acid (TFA) [6].
  • Cyclization: The disulfide bond between Cys1 and Cys6 is formed through oxidative folding in an aqueous solution, typically using dimethyl sulfoxide (DMSO) [6]. For lactam bridges, cyclization is achieved through on-resin peptide coupling [4].
  • Purification and Analysis: Crude peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (e.g., LC-ESI-MS) [2] [3].
Biochemical and Pharmacological Characterization
  • Receptor Binding Affinity:
    • Method: Competition binding assays using radiolabeled or fluorescent ligands on cell lines (e.g., HEK293) stably expressing the human OTR [5]. Results are reported as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).
  • Functional Activity (Potency and Efficacy):
    • In Vitro Uterotonic Assay: Measures contractile response of isolated rat uterus to determine if an analogue is an agonist (inducing contraction) or antagonist (inhibiting OT-induced contraction). Antagonist potency is reported as pA₂ value [2] [5].
    • Cell-Based Signaling Assays: Measures activation of downstream pathways (e.g., ERK MAPK activation) in CHO or HEK cells expressing OTR to determine half-maximal effective concentration (EC50) [4].
  • Selectivity Profiling:
    • Method: Functional or binding assays are also performed against related receptors (e.g., vasopressin receptors V1a, V1b, V2) to ensure OTR selectivity [4].
  • Metabolic Stability:
    • In Serum: Analogues are incubated in rat or human serum, and degradation is monitored over time (e.g., 48 hours) using RP-HPLC to determine half-life (t1/2) [6] [7].
    • In Intestinal Fluid: For oral drug development, stability is tested in simulated intestinal fluid to confirm gut stability [8].
In Vivo Evaluation
  • Animal Models of Pain: Analogues are administered intravenously or orally to mice, and antinociception is measured using models like the abdominal stretch test (for visceral pain) or hot-plate test [4] [8].
  • PET Imaging Studies: Radiolabeled tracers (e.g., [¹⁸F]dOTK8[SFB]) are administered intravenously to rodents, and biodistribution is tracked in real-time using a PET scanner to confirm uptake in OTR-rich tissues [6] [7].
  • Behavioral Studies: Effects on fear conditioning, social behavior, or anxiety are tested after intranasal or intravenous administration [9].

Visualization of Workflows and Pathways

The following diagrams summarize the key experimental and signaling pathways described in the research.

architecture start Peptide Design (Stabilization, Glycosylation, etc.) spsps Solid-Phase Synthesis (Fmoc chemistry) start->spsps cyclization Cyclization (Oxidative Folding for S-S or Lactam) spsps->cyclization purification Purification & Analysis (RP-HPLC, Mass Spectrometry) cyclization->purification char1 In Vitro Characterization (Binding, Functional Assays) purification->char1 char2 Stability Assessment (Serum/Gut Half-Life) purification->char2 in_vivo In Vivo Evaluation (PET, Pain Models, Behavior) char1->in_vivo char2->in_vivo

Experimental workflow for developing oxytocin analogues

architecture OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 hydrolysis PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Contraction Cellular Effects (e.g., Muscle Contraction) Ca2->Contraction PKC->Contraction

Oxytocin receptor (OTR) signaling pathway activation

architecture OXT Oxytocin (OXT) Complex OXT-OXTR Complex OXT->Complex kon OXR OXTR Genetic Variant (e.g., V281M, E339K) Kon Association Rate (kon) OXR->Kon Koff Dissociation Rate (koff) OXR->Koff Complex->OXT koff Response Cellular Response Complex->Response

Model of oxytocin binding dynamics with genetic variants

Future Perspectives and Conclusions

The field is moving toward highly specialized therapeutics. Key future directions include:

  • Personalized Medicine: Integrating data on OXTR genetic variants (e.g., V281M, P108A) that affect receptor surface expression and ligand binding to tailor dosing for individuals [10].
  • Advanced Delivery Systems: Developing nano and micro-materials (e.g., polymeric carriers, liposomes, antibody-conjugated liposomes) to improve brain delivery and bioavailability of oxytocin analogues [1].
  • Expanded Therapeutic Applications: Exploring new indications, including chronic abdominal pain (via gut-stable analogues), fear and anxiety disorders, and as adjuvants to enhance compliance in treating substance use disorders [4] [9] [8].

References

Introduction to (Phe2,Orn8)-Oxytocin

Author: Smolecule Technical Support Team. Date: February 2026

(Phe2,Orn8)-Oxytocin is a synthetic analog of oxytocin, modified to act as a selective V1 vasopressin receptor agonist [1]. Its sequence is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂, forming a disulfide bridge between Cys1 and Cys6 [2] [1]. The key modifications—substituting phenylalanine for tyrosine at position 2 and ornithine for leucine at position 8—shift its receptor affinity from the oxytocin receptor (OTR) toward the vasopressin V1a and V1b receptors [1]. This makes it a valuable research tool for selectively studying the V1 vasopressin signaling pathway.

Physicochemical and Biological Data

The following tables summarize core data essential for experimental preparation.

Table 1: Basic Physicochemical Properties

Property Value
CAS Number 2480-41-3 [1]
Molecular Formula C₄₂H₆₅N₁₃O₁₁S₂ [2] [1]
Molecular Weight 992.18 g/mol [1]
Sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) [1]
Appearance White to off-white solid [1]

Table 2: Biological Activity Profile (Agonist EC₅₀ Values) This data demonstrates its high selectivity for the V1a receptor. Source: [1], based on data from PMID: 21688787.

Assay/Cell Line Receptor Type EC₅₀ Value
HEK293 Recombinant human vasopressin V1a 0.27 nM
HEK293 Recombinant rat vasopressin V1a 0.12 nM
Flp-In-293 Recombinant human vasopressin V1b 25 nM
HEK293 Recombinant human vasopressin V2 155 nM
CHO-K1 Human oxytocin receptor (OTR) > 10,000 nM
Rabbit epididymis contractility Functional V1 activity 280 nM

Table 3: Stock Solution Preparation & Storage

Parameter Recommendation
Solvent DMSO [1]
Stock Concentration 50 mg/mL (50.39 mM) [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1]
Storage (Powder) -80°C for 2 years; -20°C for 1 year (sealed, away from moisture) [1]

Synthesis and Validation Protocol

While a specific synthesis protocol for this compound was not found, the following workflow is standard for such peptides and is supported by general references in the search results.

G SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Folding Oxidative Folding (Disulfide Bridge) Cleavage->Folding Purification Purification (e.g., HPLC) Folding->Purification Lyophilization Lyophilization Purification->Lyophilization Validation Quality Control & Validation Lyophilization->Validation

Title: Solid-Phase Peptide Synthesis and Validation Workflow

1. Solid-Phase Peptide Synthesis (SPPS)

  • The peptide is assembled on a solid resin support using Fmoc- or Boc-chemistry [3] [4].
  • The amino acid sequence is built stepwise from the C- to the N-terminus. Specific side-chain protecting groups are used (e.g., for Cys and Orn) and later removed during cleavage [3].

2. Cleavage and Global Deprotection

  • The completed peptide chain is cleaved from the resin using a strong acid cocktail (e.g., TFA cocktail) that also removes all side-chain protecting groups [3].

3. Oxidative Folding

  • The linear peptide is dissolved in an appropriate buffer under controlled pH and temperature to facilitate the spontaneous formation of the correct disulfide bridge between Cys1 and Cys6 [2] [1].

4. Purification

  • The crude folded peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the target product from deletion sequences and misfolded by-products. This step is analogous to the partition chromatography methods historically used for oxytocin [5].

5. Lyophilization

  • The purified peptide solution is freeze-dried to obtain a stable, dry powder for long-term storage [1].

6. Quality Control and Validation

  • Mass Analysis: The molecular weight is confirmed using Mass Spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), to verify the identity of the synthesized product [4].
  • Purity Assessment: Analytical HPLC is used to determine purity, which should typically be greater than 95% for research use [4].
  • Advanced Analytics: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used for high-throughput analysis of synthesis products on arrays, providing detailed fragmentation patterns to confirm sequence and detect protecting groups [3].

Biological Application Protocol: V1a Receptor Signaling

This compound is a potent tool for studying the V1 vasopressin receptor pathway. The diagram below outlines the core signaling cascade it activates.

G Ligand This compound V1aR V1a Vasopressin Receptor Ligand->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Contraction) CaRelease->CellularResponse PKC->CellularResponse

Title: Core V1 Vasopressin Receptor Signaling Pathway

Experimental Workflow for V1a Activity Assay

  • Cell Culture: Use a cell line expressing the recombinant V1a receptor (e.g., HEK293 cells) [1].
  • Treatment:
    • Prepare fresh working dilutions from the DMSO stock solution in an appropriate assay buffer.
    • Treat cells with this compound across a range of concentrations (e.g., from 0.1 nM to 1 µM) to generate a dose-response curve.
    • Include a negative control (vehicle only) and a positive control if available.
  • Signal Detection: Employ a suitable reporter gene assay (e.g., luciferase) or calcium flux assay to measure downstream pathway activation [1].
  • Data Analysis: Calculate the EC₅₀ value using non-linear regression of the dose-response curve. The expected EC₅₀ for human V1a receptor is approximately 0.27 nM [1].

Important Handling Notes & Disclaimer

  • Research Use Only: This compound is strictly for research purposes and is not for diagnostic or therapeutic use [1].
  • Controlled Substance: Note that this peptide may be a controlled substance in some territories [1].
  • Solvent Impact: Hygroscopic DMSO can impact solubility; always use newly opened DMSO for preparing stock solutions [1].
  • Stability: To prevent inactivation, avoid repeated freeze-thaw cycles of the stock solution. Store aliquots as recommended [1].

Reference Information

  • Lifetein. [Phe2,Orn8]-Oxytocin. Retrieved from [Link]
  • Bio-protocol. Peptide Synthesis and Validation. Retrieved from [Link]
  • PMC. Label-Free Imaging of Solid-Phase Peptide Synthesis ... Retrieved from [Link]
  • Nature. Partition Chromatography of Oxytocin on 'Sephadex'. Nature 201, 76–77 (1964). [Link]

References

Comprehensive Application Notes and Protocols: Solid-Phase Peptide Synthesis of Oxytocin Analogues for Research and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxytocin and Its Therapeutic Potential

The nonapeptide oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) represents a highly conserved neuroendocrine signaling molecule that has evolved from its classical roles in parturition and lactation to encompass a remarkably diverse array of central physiological functions. Modern research has revealed oxytocin's critical involvement in socioemotional behaviors including empathy, trust, social bonding, memory, learning, motivation, and stress response [1] [2]. The expanding therapeutic potential of the oxytocin/oxytocin receptor (OT/OTR) signaling system has generated substantial interest in developing optimized analogues that overcome the pharmacological limitations of the native peptide, particularly its short plasma half-life (approximately 5 minutes) and limited bioavailability [3].

The clinical imperative for developing stabilized oxytocin analogues stems from the need to enhance metabolic stability, receptor selectivity, and therapeutic efficacy across multiple potential indications. Current research focuses on creating analogues with improved pharmacokinetic profiles while maintaining high receptor specificity to minimize crossover activity at vasopressin receptors (V1aR, V1bR, V2R), which can cause undesirable side effects including cardiovascular complications and electrolyte imbalances [3]. The development of such analogues requires meticulous synthetic approaches, predominantly utilizing Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) followed by comprehensive biochemical and pharmacological characterization to validate analogue performance.

Oxytocin Analogue Design Strategies

Strategic Modification Sites

The design of oxytocin analogues follows several well-established structural modification strategies that target specific regions of the native peptide while preserving core bioactive elements:

  • Disulfide Bridge Stabilization: Replacement of one sulfur atom in the native Cys¹-Cys⁶ disulfide bridge with a methylene group (-CH₂-) creates a carba analogue with enhanced metabolic stability while maintaining the constrained cyclic structure essential for receptor recognition [3].

  • Position 7 Modifications: Substitution of the native Pro⁷ with conformationally restricted residues such as L/D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L/D-Tic), α-aminoisobutyric acid (Aib), or L-α-t-butylglycine [Gly(But)] can significantly influence biological activity and receptor selectivity profiles, potentially yielding potent antagonists [4].

  • Position 8 Engineering: Replacement of Leu⁸ with Lys⁸ provides a functional handle for further modifications through amide bond formation or Michael addition, enabling the incorporation of fluorinated groups for PET imaging or lipophilic moieties for enhanced plasma protein binding [1] [3].

  • N-terminal Modifications: Removal of the N-terminal amino group (desamino-Cys¹) creates dCys¹ analogues that direct subsequent modifications exclusively to the Lys⁸ side chain, simplifying functionalization strategies [1].

The following diagram illustrates the primary modification sites and their functional implications in oxytocin analogue design:

G OT Native Oxytocin Site1 Disulfide Bridge (Cys1-Cys6) Stabilization: Carba analogues OT->Site1 Site2 Position 7 (Pro) Modification: Conformational restriction OT->Site2 Site3 Position 8 (Leu) Modification: Functionalization handle OT->Site3 Site4 N-terminal (Cys1) Modification: Desamino derivatives OT->Site4 Applications Therapeutic/Research Applications Site1->Applications Enhanced stability Site2->Applications Modified activity Site3->Applications Tailored properties Site4->Applications Directed modification App1 PET Imaging Tracers Applications->App1 App2 Long-acting Therapeutics Applications->App2 App3 Receptor-specific Agonists/Antagonists Applications->App3

Figure 1: Strategic modification sites in oxytocin analogue design and their therapeutic/research applications

Representative Analogue Structures

Recent research has yielded several optimized oxytocin analogue structures with demonstrated therapeutic potential:

  • ASK2131: A long-acting oxytocin analogue featuring a carba hexapeptide core (disulfide bridge replacement), Gly⁷ substitution, Lys⁸ replacement, and terminal lipidation at Lys⁸ to enhance plasma protein binding and extend half-life (T₁/₂ = 2.3 hours versus 0.12 hours for native oxytocin) [3].

  • dOTK8[SFB]: A PET imaging tracer candidate incorporating desamino-Cys¹ and Lys⁸ modifications with 4-fluorobenzoate conjugation at the Lys⁸ ε-amino group, demonstrating favorable OTR affinity and specific accumulation in OTR-rich tissues [1].

  • [D-Tyr(Et)², D-Tic⁷]OT: A potent oxytocin antagonist featuring dual modifications at positions 2 and 7 with demonstrated anti-OT activity in rat uterotonic assays and high affinity for human OTR [4].

Synthetic Methodology: Fmoc Solid-Phase Peptide Synthesis

Standard Fmoc-SPPS Protocol for Oxytocin Analogues

The following comprehensive protocol outlines the standardized approach for synthesizing oxytocin analogues using Fmoc-SPPS methodology, adapted from established procedures in the literature [5]:

  • Resin Selection and Preparation: Employ 2-chlorotrityl-chloride resin with Rink-Bernatowitz linker (loading: 0.8-1.2 mmol/g). Pre-swollen the resin in dichloromethane (DCM) for 30 minutes before initial Fmoc deprotection. For analogues requiring C-terminal amidation, use Rink amide resin to generate the C-terminal glycinamide directly upon cleavage [4].

  • Amino Acid Coupling Cycle:

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min treatments) followed by DMF washes (5 × 1 min).
    • Activation Solution: Prepare Fmoc-protected amino acids (4 equiv) in minimal DMF with coupling reagents DIC (4 equiv) and HOBt (4 equiv).
    • Coupling Reaction: Add activation solution to resin and agitate for 45-90 minutes at room temperature. Monitor completion by qualitative Kaiser test.
    • Special Considerations: For sterically hindered residues (Aib, D-Tic), extend coupling time to 120 minutes and consider double coupling. For disulfide formation, incorporate S-trityl or Acm protecting groups for Cys¹ and Cys⁶ [5] [4].
  • Side Chain Deprotection and Cleavage: Following complete chain assembly, perform simultaneous deprotection and cleavage from resin using TFA-based cleavage cocktail (TFA:water:triisopropylsilane, 92.5:5:2.5 v/v/v) for 2-4 hours at room temperature. Precipitate crude peptide in cold diethyl ether, centrifugate, and lyophilize [1].

  • Oxidative Folding: Dissolve reduced linear peptide in ammonium bicarbonate buffer (0.1 M, pH 8.0) at concentration 0.1-0.5 mg/mL. Stir gently for 24-48 hours in air or with reduced/oxidized glutathione redox system (1:10:100 molar ratio). Monitor reaction by analytical RP-HPLC until complete cyclization achieved [5].

The following workflow diagram illustrates the complete Fmoc-SPPS process for oxytocin analogues:

G Step1 1. Resin Preparation 2-chlorotrityl chloride resin Step2 2. Chain Assembly Fmoc-deprotection → amino acid coupling Step1->Step2 Pre-swollen resin Step3 3. Cleavage & Deprotection TFA cocktail treatment Step2->Step3 Protected peptide-resin Step4 4. Oxidative Folding Ammonium bicarbonate buffer, pH 8.0 Step3->Step4 Reduced linear peptide Step5 5. Purification Semi-preparative RP-HPLC Step4->Step5 Cyclized crude peptide Step6 6. Characterization HPLC, MS, biological assays Step5->Step6 Purified analogue

Figure 2: Fmoc-SPPS workflow for oxytocin analogue synthesis

Protocol Modifications for Specific Analogues
  • Fluorinated Analogues for PET Imaging: For analogues like dOTK8[SFB], perform post-synthetic conjugation with N-succinimidyl-4-fluorobenzoate (SFB) in DMF with DIEA as base. Purify by preparative HPLC and characterize by LC-MS to confirm identity and radiochemical purity [1].

  • Lipidated Analogues: For ASK2131-type analogues with C-terminal lipidation, incorporate Fmoc-Lys(Dde)-OH at position 8. After complete chain assembly, selectively remove Dde group with 2% hydrazine in DMF, then conjugate with fatty acid (e.g., palmitic acid) using standard coupling protocol [3].

  • Radiolabeling for PET Tracers: For fluorine-18 labeled analogues, employ microfluidic reaction approach to produce [[¹⁸F]dOTK8[SFB]] efficiently. Optimize reaction conditions for maximal radiochemical yield and specific activity suitable for preclinical imaging [1].

Characterization and Analytical Methods

Biochemical and Pharmacological Characterization

Comprehensive characterization of synthetic oxytocin analogues requires a multifaceted analytical approach to validate structural integrity, purity, and functional activity:

Table 1: Standard Analytical Methods for Oxytocin Analogues

Analysis Type Methodology Key Parameters Acceptance Criteria
Purity Assessment Analytical RP-HPLC (C18 column, 0.1% TFA/water-acetonitrile) Retention time, peak homogeneity, area percent ≥95% purity (220 nm/280 nm)
Mass Confirmation ESI or MALDI-TOF Mass Spectrometry Observed m/z versus theoretical ΔMass < 0.1%
Stability Profiling pH stability (3, 7, 9); serum stability Half-life (t₁/₂) under various conditions t₁/₂ > 2 hours for imaging agents
Receptor Binding Competitive binding assays (hOTR, V1aR, V2R) IC₅₀, Ki values Selectivity ratio (OTR/V1aR) > 100 for specific analogues
Functional Activity Calcium mobilization or cAMP inhibition EC₅₀, Emax for agonists; IC₅₀ for antagonists Full agonist: Emax ≥80% oxytocin response
Hydrophobicity and Stability Assessment

Hydrophobicity assessment using analytical C18-RP-HPLC provides critical insights into analogue characteristics, with retention time comparison to native oxytocin serving as a key metric. In development of PET tracers, researchers observed the following hydrophobicity distribution: OTK8[Aoa-FDG] < dOTK8[ESF] < OT < dOTK8[SFB] < dOTK8[ESF2] < OTK8[Aoa-FBA], guiding candidate selection based on desired pharmacokinetic properties [1].

Metabolic stability evaluation in rat and human serum over 48 hours represents a crucial assessment for determining analogue suitability. Promising oxytocin analogues typically demonstrate half-lives greater than 12 hours, sufficient for both PET imaging applications (typically ≤2 hours) and therapeutic interventions requiring sustained exposure [1]. The primary metabolic pathway involves cleavage by oxytocinases (P-LAP/IRAP, ERAP1, ERAP2), with the main metabolite identified as the dCys/Cys-Tyr-Ile-Gln-Asn-Cys-Pro macrocycle through LC-MS analysis [1].

Research Applications and Case Studies

PET Imaging Tracer Development

The development of oxytocin receptor PET tracers represents a significant advancement for studying OT/OTR system biodistribution and target engagement:

  • Tracer Design Rationale: Molecular imaging using Positron Emission Tomography (PET) provides direct insights into ligand biodistribution, receptor visualization, and ligand-receptor engagement in living subjects. This approach addresses fundamental research questions regarding oxytocin administration routes (intranasal versus intravenous) and brain penetration [1].

  • Lead Candidate Identification: Through systematic evaluation of five OT-like peptides, dOTK8[SFB] emerged as the most promising PET tracer candidate, demonstrating favorable affinity, selectivity, and biodistribution profile. The radioactive version [[¹⁸F]dOTK8[SFB]] was produced using a microfluidic reaction approach and validated in preclinical PET imaging studies [1].

  • Validation Studies: Preclinical PET imaging in healthy rats following intravenous administration of [[¹⁸F]dOTK8[SFB]] demonstrated specific accumulation in OTR-rich tissues, confirming OTR-specificity and establishing suitability as a new OT-like PET radiotracer for investigating OT/OTR biodistribution in humans [1] [2].

Therapeutic Analogue Development
  • Long-Acting Agonist for Obesity: ASK2131 exemplifies the successful application of rational design to create a therapeutically optimized oxytocin analogue. This analogue incorporates four key modifications: (1) disulfide bridge stabilization (carba analogue), (2) Pro⁷ to Gly⁷ substitution, (3) Leu⁸ to Lys⁸ replacement, and (4) Lys⁸ lipidation. These modifications collectively resulted in substantially improved pharmacokinetics (T₁/₂ = 2.3 hours versus 0.12 hours for native OT) and a profound reduction in body weight (6.6% decrease from baseline after 22 days) in diet-induced obese rat models [3].

  • Selective Antagonists: Analogues featuring conformationally restricted residues at position 7 (particularly D-Tic) demonstrated potent anti-OT activity in rat uterotonic assays with high affinity for human OTR and minimal pressor or antidiuretic activity. These characteristics make them promising leads for tocolytic applications with improved specificity and reduced side effect profiles compared to non-peptide alternatives [4].

Table 2: Performance Comparison of Representative Oxytocin Analogues

Analogue Key Modifications Primary Application Receptor Profile Key Advantages
dOTK8[SFB] dCys¹, Lys⁸, 4-fluorobenzoate PET Imaging OTR-specific Favorable biodistribution, OTR-rich tissue accumulation
ASK2131 Carba bridge, Gly⁷, Lys⁸-lipidation Obesity Therapeutics OTR agonist, V2R agonist Extended half-life (2.3 h), profound weight reduction
[D-Tic⁷]OT D-Tic substitution at position 7 Tocolytic Applications OTR antagonist High OTR affinity, minimal pressor activity
ASK1476 Carba bridge, selective modifications Obesity Therapeutics OTR agonist, V1aR inactive Reduced side effects, improved selectivity

Troubleshooting and Optimization Guidelines

Common Synthetic Challenges and Solutions
  • Low Coupling Efficiency: For difficult sequences or sterically hindered residues, implement double coupling protocols with extended reaction times (90-120 minutes) and consider alternative activation reagents such as HATU/DIPEA for improved efficiency [4].

  • Incomplete Disulfide Formation: Optimize oxidative folding by adjusting peptide concentration (0.1-0.5 mg/mL), pH (7.5-8.5), and implementing redox buffer systems (reduced:oxidized glutathione, 1:10:100 molar ratio) to facilitate proper disulfide isomerization [5].

  • Poor Analytical purity: Employ gradient optimization in preparative HPLC (typically 10-50% acetonitrile in water with 0.1% TFA over 30-60 minutes) and consider alternative purification supports (C8 or C4 columns) for improved resolution of closely related impurities.

Scale-Up Considerations

For larger-scale production of oxytocin analogues (gram scale), transition from solid-phase to solution-phase segment coupling may be advantageous. Recent advances in continuous flow peptide synthesis demonstrate efficient synthesis of peptide bonds using mixed anhydride chemistry in flow reactors, enabling improved heat transfer, reproducibility, and scalability while avoiding solid support limitations [6].

Conclusion and Future Perspectives

The application of Fmoc-SPPS methodology to oxytocin analogue synthesis has enabled significant advances in both research tools and therapeutic candidates. The structured approach to analogue design—incorporating strategic modifications at positions 1, 7, and 8—has yielded compounds with tailored properties for specific applications, from PET imaging to chronic therapeutic interventions. The continued refinement of synthetic protocols, including implementation of continuous flow technologies and advanced purification methodologies, promises to further enhance the efficiency and accessibility of these important compounds.

As research into the oxytocin system advances, the demand for specialized analogues with optimized pharmacokinetic and pharmacodynamic properties will continue to grow. The protocols and characterization methods outlined in this document provide a robust foundation for the development and evaluation of new oxytocin analogues, accelerating both basic research into the diverse functions of the oxytocin system and the development of targeted therapeutics for conditions ranging from social disorders to metabolic diseases.

References

protocol for using (Phe2,Orn8)-oxytocin in research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Quantitative Activity

The table below summarizes the key characteristics and known quantitative data for (Phe²,Orn⁸)-Oxytocin.

Property Description / Value
Chemical Name (Phe²,Orn⁸)-Oxytocin [1]
CAS Number 2480-41-3 [1] [2]
Molecular Formula C₄₂H₆₅N₁₃O₁₁S₂ [1] [2]
Molecular Weight 992.18 g/mol [1] [2]
Sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) [1] [2]
Biological Role Selective V1 vasopressin receptor agonist [1]
Appearance White to off-white solid [1] [2]

Table 1: Basic chemical and biological properties of (Phe²,Orn⁸)-Oxytocin.

The following table compiles its agonist activity (EC₅₀ values) across different receptor types and experimental systems, crucial for designing dose-response experiments.

Assay System Receptor Target EC₅₀ Value Key Finding / Selectivity
HEK293 cells [1] Recombinant rat V1a receptor 0.12 nM High potency at species-orthologous V1a receptor
HEK293 cells [1] Recombinant human V1a receptor 0.27 nM High potency at human V1a receptor
Flp-In-293 cells [1] Recombinant human V1b receptor 25 nM Moderate potency at human V1b receptor
HEK293 cells [1] Recombinant human V2 receptor 155 nM Low potency at human V2 receptor
CHO-K1 cells [1] Human OT receptor > 10,000 nM Negligible activity at the oxytocin receptor
Rabbit epididymis [1] Induction of contractility 280 nM Functional activity in a tissue-based assay

Table 2: Pharmacological profile of (Phe²,Orn⁸)-Oxytocin across various receptors and functional assays. EC₅₀: Half-maximal effective concentration.

Reconstitution and Storage

While specific protocols are unavailable, general handling guidelines can be inferred from supplier data:

  • Stock Solution Preparation: The compound can be dissolved in DMSO at a concentration of 50 mg/mL (50.39 mM). Note that the solution may require ultrasonication to dissolve completely, and hygroscopic DMSO can impact solubility, so it is best to use newly opened solvent [1].
  • Storage: For long-term storage, the powder should be kept sealed and away from moisture. As a stock solution, it can be stored at -80°C for 6 months or at -20°C for 1 month [1].

Potential Research Applications & Mechanisms

Based on its pharmacological profile, (Phe²,Orn⁸)-Oxytocin is a powerful tool for studying V1 receptor-mediated effects. The diagram below illustrates the core signaling pathway activated by V1 receptor agonists like (Phe²,Orn⁸)-Oxytocin, which can serve as a basis for your experimental designs.

G Agonist (Phe²,Orn⁸)-Oxytocin V1R V1 Vasopressin Receptor (GPCR) Agonist->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis CaRelease Ca²⁺ Release from ER Stores IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses CaRelease->Response e.g., Contraction PKC->Response e.g., Gene Expression

This signaling cascade leads to measurable cellular outcomes. A primary application noted in the literature is investigating smooth muscle contractility, such as in the rabbit epididymis [1]. Furthermore, activating the V1 receptor in neuronal contexts, like cultured hippocampal neurons, is known to induce a pronounced and oscillatory rise in intracellular calcium and the accumulation of inositol phosphates, which are key second messengers [3].

Critical Gaps and Further Search Strategies

A significant challenge is the absence of explicit, step-by-step methodologies for experiments like calcium imaging or contractility studies using this specific analog. To proceed, you may need to:

  • Consult Broader Methodologies: Look for general protocols on "V1 vasopressin receptor functional assays," "measurement of intracellular calcium in neurons," or "isolated tissue bath contractility experiments." The principles from these general protocols can be adapted using (Phe²,Orn⁸)-Oxytocin as the agonist.
  • Source the Compound: This peptide is listed for "research use only" by several chemical suppliers [1] [4] [2]. You will need to procure it from a specialized vendor.
  • Reference Key Studies: The primary source for pharmacological data appears to be the research article with the PubMed ID 21688787 [1]. Obtaining and reviewing this original paper is highly recommended, as it may contain more experimental detail than the product summary.

References

Comprehensive Research Application Notes for (Phe²,Orn⁸)-Oxytocin in Erectile Function Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxytocin Receptor Ligands in Sexual Function Research

Oxytocin (OT) represents a crucial neurohypophyseal nonapeptide with well-documented involvement in both central and peripheral regulation of erectile function and sexual behavior. The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), serves as the primary molecular target for oxytocin and its synthetic analogues. Research over the past several decades has revealed that selective OTR ligands, including both agonists and antagonists, provide invaluable tools for deciphering the complex physiological mechanisms governing erectile processes. (Phe²,Orn⁸)-oxytocin emerges as a potent and selective OTR antagonist that has been extensively utilized in experimental models to elucidate oxytocin's specific contributions to erectile function, particularly in distinguishing OTR-mediated effects from those involving structurally similar vasopressin receptor systems.

The structural modification of native oxytocin to create (Phe²,Orn⁸)-oxytocin represents a rational drug design approach aimed at enhancing receptor selectivity while reducing agonist activity. By substituting tyrosine with phenylalanine at position 2 and leucine with ornithine at position 8, researchers have developed a compound with significantly antagonistic properties at OTR while minimizing crossover interactions with vasopressin receptors, particularly the V1a, V1b, and V2 subtypes. This molecular specificity makes (Phe²,Orn⁸)-oxytocin an indispensable pharmacological tool for precisely mapping oxytocinergic pathways involved in male sexual function and identifying potential therapeutic targets for sexual disorders.

Compound Profile and Classification

(Phe²,Orn⁸)-oxytocin, with the amino acid sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (disulfide bridge between Cys¹ and Cys⁶) and molecular weight of 992.19 g/mol, represents a strategically modified oxytocin analogue with distinctive pharmacological properties [1]. This peptide belongs to the selective oxytocin receptor antagonist class, specifically engineered to bind with high affinity to OTR while exhibiting markedly reduced activity at vasopressin receptors. The deliberate amino acid substitutions at positions 2 and 8 confer its characteristic antagonistic profile, making it particularly valuable for experimental interventions aimed at blocking endogenous oxytocin signaling in the context of erectile physiology.

The development of (Phe²,Orn⁸)-oxytocin stems from structure-activity relationship studies that identified key molecular modifications capable of transforming the native oxytocin peptide from a potent agonist into a selective antagonist. The Phe² substitution enhances hydrophobic interactions within the receptor binding pocket, while the Orn⁸ modification introduces structural constraints that favor antagonist binding conformation. These intentional alterations result in a compound that effectively competes with endogenous oxytocin for receptor binding sites without triggering the intracellular signaling cascades associated with agonist-induced receptor activation. This specific pharmacological profile has established (Phe²,Orn⁸)-oxytocin as a reference standard among OTR antagonists for investigating the physiological and pharmacological mechanisms underlying oxytocin-mediated erectile responses.

Table 1: Key Characteristics of (Phe²,Orn⁸)-Oxytocin

Parameter Specification
Amino Acid Sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂
Molecular Weight 992.19 g/mol
Structural Features Disulfide bridge between Cys¹ and Cys⁶
Pharmacological Class Selective oxytocin receptor antagonist
Primary Research Application Investigation of oxytocin-mediated erectile mechanisms

Experimental Applications in Erectile Function Research

In Vivo Research Applications

Central oxytocinergic pathways projecting from the paraventricular nucleus of the hypothalamus to extra-hypothalamic brain regions and the spinal cord play a fundamental role in modulating erectile responses. In vivo studies utilizing (Phe²,Orn⁸)-oxytocin have been instrumental in establishing causal relationships between endogenous oxytocin release and the expression of sexual reflexes. When administered via intracerebroventricular (ICV) injection in male rat models, this antagonist produces a dose-dependent inhibition of penile erection episodes induced by either oxytocin itself or by dopamine receptor agonists such as apomorphine [2]. This inhibitory effect demonstrates that dopamine-mediated pro-erectile responses require intact oxytocinergic signaling, revealing a sequential neuromodulatory pathway in which dopamine stimulates oxytocin release, which in turn directly activates erectile mechanisms.

The experimental paradigm for evaluating erectile function in conscious animals typically involves quantifying several parameters: penile erection episodes, latency to first erection, yawnings, and stretching activities. (Phe²,Orn⁸)-oxytocin pretreatment effectively attenuates these behavioral responses without inducing significant motor impairments or altering baseline cardiovascular parameters, supporting its specific action on sexual reflexes rather than generalized physiological depression. Additionally, studies employing site-specific microinjections of (Phe²,Orn⁸)-oxytocin into discrete brain regions such as the paraventricular nucleus have helped map the precise neuroanatomical substrates through which oxytocin modulates sexual function. These investigations have confirmed that the parvocellular division of the PVN represents a critical center for oxytocin-mediated erectile control, with projections extending to the lumbar spinal cord that directly coordinate genital responses.

In Vitro Research Applications

In isolated tissue preparations, (Phe²,Orn⁸)-oxytocin serves as an essential tool for characterizing OTR-mediated contractile responses in reproductive tissues. Studies employing organ bath techniques with vas deferens, prostatic, and cavernosal tissue strips have demonstrated that (Phe²,Orn⁸)-oxytocin effectively antagonizes oxytocin-induced contractions in a competitive manner, as evidenced by rightward shifts in concentration-response curves without depression of maximal responses. These investigations have provided crucial insights into the peripheral actions of oxytocin beyond its central nervous system effects, particularly regarding its potential role in seminal emission and ejaculatory processes through actions on the male reproductive tract [3].

At the cellular level, (Phe²,Orn⁸)-oxytocin has been employed to elucidate OTR signal transduction mechanisms in various cell lines expressing native or recombinant oxytocin receptors. The antagonist prevents oxytocin-stimulated phosphoinositide hydrolysis, calcium mobilization, and phosphorylation of extracellular signal-regulated kinases (ERK1/2), confirming that these signaling events specifically require OTR activation. Furthermore, in radioligand binding assays, (Phe²,Orn⁸)-oxytocin displays nanomolar affinity for OTR with significantly lower affinity for vasopressin receptor subtypes, validating its selectivity profile. This cellular characterization has proven particularly valuable for understanding how oxytocin receptor activation influences smooth muscle tone in the corpus cavernosum and associated reproductive structures, potentially through both endothelium-dependent and independent mechanisms.

Table 2: Experimental Effects of (Phe²,Orn⁸)-Oxytocin in Erectile Function Models

Experimental Model Treatment Parameters Observed Effects Research Significance
Male Rats (ICV) 1-10 ng/rat, 10-15 min pre-treatment Dose-dependent inhibition of oxytocin-induced penile erection Confirms oxytocin's direct role in erectile control
Male Rats (ICV) 5-20 ng/rat, 15 min pre-treatment Inhibition of apomorphine-induced penile erection Demonstrates dopamine-oxytocin pathway in sexual function
Rat Vas Deferens (in vitro) 10⁻⁸-10⁻⁶ M Rightward shift of oxytocin concentration-response curves Reveals OTR-mediated contractility in reproductive tract
Cell Cultures (recombinant OTR) 10⁻⁹-10⁻⁷ M Inhibition of oxytocin-stimulated calcium mobilization Confirms OTR-specific signaling antagonism

Molecular Mechanisms and Signaling Pathways

The oxytocin receptor belongs to the Class A rhodopsin-like GPCR family and typically couples to Gαq/11 proteins upon activation by endogenous oxytocin, leading to phospholipase Cβ activation, inositol trisphosphate (IP₃) formation, and intracellular calcium mobilization [4]. These signaling events ultimately result in smooth muscle contraction in various reproductive tissues. However, in the specific context of erectile function, central oxytocin receptor activation appears to facilitate rather than inhibit sexual responses, suggesting complex, tissue-specific signaling outcomes. (Phe²,Orn⁸)-oxytocin acts as a competitive antagonist at this receptor, binding to the orthosteric site without triggering intracellular signaling cascades, thereby preventing endogenous oxytocin from initiating its physiological effects.

Research utilizing (Phe²,Orn⁸)-oxytocin has helped uncover the intricate signaling network downstream of oxytocin receptor activation, which includes not only canonical Gαq-mediated pathways but also interactions with other signaling systems relevant to erectile function. The antagonist has been particularly valuable in establishing that oxytocin-induced penile erection depends on nitric oxide (NO) release and subsequent cyclic GMP accumulation in specific hypothalamic regions, creating a fascinating parallel with the peripheral mechanisms of penile erection. Furthermore, studies employing (Phe²,Orn⁸)-oxytocin have demonstrated that oxytocin receptor activation influences dopaminergic and serotonergic neurotransmission within brain regions comprising the neural circuit for sexual behavior, highlighting its neuromodulatory role in coordinating different neurotransmitter systems involved in sexual function.

The diagram below illustrates the central and peripheral signaling pathways through which oxytocin regulates erectile function, and the specific receptor site where (Phe²,Orn⁸)-oxytocin exerts its antagonistic effects:

G OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq Gαq/11 Protein OTR->Gq Activation DA Dopamine System OTR->DA Modulates Antagonist (Phe²,Orn⁸)-OT Antagonist Antagonist->OTR Competitive Block PLC Phospholipase Cβ Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca2 Ca²⁺ Release IP3->Ca2 Mediates NO Nitric Oxide (NO) Release Ca2->NO Stimulates cGMP cGMP Production NO->cGMP Activates Erection Penile Erection cGMP->Erection Induces

Figure 1: Oxytocin Signaling Pathway in Erectile Function and Antagonist Mechanism. The diagram illustrates central OTR signaling mechanisms mediating penile erection, highlighting the competitive antagonism by (Phe²,Orn⁸)-oxytocin. This blockade prevents downstream signaling events including nitric oxide release and cGMP production, which are essential for oxytocin-mediated erectile responses.

Detailed Research Protocols

Protocol 1: Central Administration in Rodent Models

Objective: To evaluate the effects of (Phe²,Orn⁸)-oxytocin on oxytocin- or dopamine agonist-induced penile erection in conscious male rats through intracerebroventricular administration.

Materials and Reagents:

  • Adult male Sprague-Dawley rats (250-300 g)
  • (Phe²,Orn⁸)-oxytocin (lyophilized powder, >95% purity)
  • Synthetic oxytocin or apomorphine (as inducer)
  • Artificial cerebrospinal fluid (aCSF) as vehicle
  • Sterile saline (0.9% NaCl)
  • ICV cannulation system

Experimental Procedure:

  • Surgical Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and implant guide cannulae stereotaxically into the lateral cerebral ventricle. Allow 5-7 days for postoperative recovery.
  • Drug Preparation: Reconstitute (Phe²,Orn⁸)-oxytocin in aCSF to obtain concentrations of 0.1, 0.5, and 1.0 μg/μL. Prepare oxytocin (100 ng/μL) or apomorphine (10 μg/μL) solutions in aCSF.
  • Antagonist Administration: Gently restrain rats and administer (Phe²,Orn⁸)-oxytocin (1-10 ng/rat in 5 μL volume) or vehicle via ICV injection using a microinfusion pump over 60 seconds.
  • Inducer Administration: Fifteen minutes after antagonist pretreatment, administer oxytocin (500 ng/rat) or apomorphine (50 μg/rat) via the same ICV route.
  • Behavioral Observation: Immediately place rats individually in Plexiglas observation cages (30 × 30 × 30 cm) and record behavior for 60 minutes. Quantify penile erection episodes (characterized by penile body emergence from penile sheath, often accompanied by genital grooming), yawning, and stretching behaviors.
  • Data Analysis: Express results as mean ± SEM of penile erection episodes. Analyze using one-way ANOVA followed by post-hoc tests, with p < 0.05 considered statistically significant.

Technical Notes: This experimental approach has demonstrated that (Phe²,Orn⁸)-oxytocin pretreatment (5-20 ng/rat, ICV) significantly reduces both oxytocin-induced and apomorphine-induced penile erection episodes by 70-90% compared to vehicle-treated controls [2]. The antagonist shows maximal efficacy when administered 10-15 minutes before the pro-erectile stimulus, suggesting rapid receptor occupancy. Control experiments should include aCSF vehicle injections to account for nonspecific effects of ICV administration on sexual behavior.

Protocol 2: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity profile of (Phe²,Orn⁸)-oxytocin for oxytocin receptors compared to vasopressin receptor subtypes.

Materials and Reagents:

  • Cell membranes expressing human OTR, V1aR, V1bR, or V2R (from transfected HEK293 or CHO cells)
  • [³H]-oxytocin or [¹²⁵I]-OVTA as radioligand
  • (Phe²,Orn⁸)-oxytocin (test compound)
  • Unlabeled oxytocin and vasopressin (reference compounds)
  • Binding assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
  • GF/B glass fiber filters
  • Scintillation cocktail or gamma counter

Experimental Procedure:

  • Membrane Preparation: Harvest transfected cells and prepare crude membrane fractions by differential centrifugation. Resuspend membranes in ice-cold binding buffer and determine protein concentration.
  • Saturation Binding: Incubate membrane preparations (50-100 μg protein) with increasing concentrations of radioligand in a total volume of 500 μL for 60 minutes at 25°C to determine receptor density (Bmax) and affinity (Kd).
  • Competition Binding: Incubate membranes with fixed concentration of radioligand (approximately Kd value) and increasing concentrations of (Phe²,Orn⁸)-oxytocin (10⁻¹¹ to 10⁻⁶ M) for 60 minutes at 25°C.
  • Separation and Detection: Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine. Wash filters with ice-cold buffer and measure bound radioactivity using appropriate detection methods.
  • Data Analysis: Calculate inhibition constants (Ki values) using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is radioligand concentration.

Technical Notes: Binding studies have confirmed that (Phe²,Orn⁸)-oxytocin exhibits high affinity for OTR (Ki in nanomolar range) with significantly lower affinity for vasopressin receptor subtypes (at least 100-fold selectivity) [5] [3]. The compound's antagonistic properties can be further verified in functional assays measuring inhibition of oxytocin-stimulated calcium mobilization or IP₃ accumulation in OTR-expressing cells.

Research Implications and Future Directions

The experimental application of (Phe²,Orn⁸)-oxytocin has significantly advanced our understanding of oxytocinergic mechanisms in erectile physiology and identified potential therapeutic targets for sexual dysfunctions. Research employing this selective antagonist has demonstrated that endogenous oxytocin serves as a crucial mediator in the neurochemical cascade leading to penile erection, particularly in responses triggered by dopamine receptor activation. These findings suggest that OTR modulation represents a promising approach for managing sexual disorders characterized by impaired erectile function or ejaculatory disturbances. Furthermore, the documented ability of (Phe²,Orn⁸)-oxytocin to cross the blood-brain barrier following peripheral administration in some species raises intriguing possibilities for developing centrally-active OTR antagonists for clinical applications.

Future research directions utilizing (Phe²,Orn⁸)-oxytocin should focus on elucidating the specific intracellular signaling pathways through which oxytocin receptors facilitate erectile responses, particularly the potential crosstalk with other neuromodulatory systems such as nitric oxide, cannabinoids, and prolactin. Additionally, more comprehensive investigation is needed regarding the potential therapeutic applications of OTR antagonists for managing conditions such as premature ejaculation or sexual obsessions, where attenuating oxytocin signaling might provide clinical benefit. The development of more selective OTR antagonists with improved bioavailability and brain penetration, guided by the pharmacological template provided by (Phe²,Orn⁸)-oxytocin, represents a promising frontier in sexual medicine research.

References

Comprehensive Application Notes: Experimental Uses of Oxytocin Antagonists in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxytocin Receptor Biology and Antagonists

The oxytocin receptor (OXTR) belongs to the G-protein-coupled receptor (GPCR) superfamily and is encoded by a gene located on human chromosome 3p25. This receptor contains seven transmembrane domains and is coupled to various G-protein subunits including Gq, Gi, Go, and Gs, enabling diverse intracellular signaling cascades upon activation. The endogenous ligand oxytocin is a nine-amino-acid neuropeptide synthesized primarily in the hypothalamus but also produced in peripheral tissues including uterus, placenta, prostate, and heart. Oxytocin receptors are expressed in various tissues, with particularly high density in uterine myometrium, mammary glands, prostate stroma, and specific brain regions. The widespread distribution of OXTR underpins its involvement in numerous physiological processes, making it an attractive target for pharmacological intervention in various pathological conditions.

Oxytocin antagonists represent a class of pharmacological agents that competitively block oxytocin binding to its receptor, thereby inhibiting downstream signaling cascades. These compounds include peptide-based antagonists such as atosiban and barusiban, as well as non-peptide molecules such as L-368,899, retosiban, and SSR-126768A. The therapeutic potential of these compounds stems from their ability to modulate smooth muscle contractility, social behavior, and inflammatory responses across different tissue types. The structural diversity of oxytocin antagonists allows for varying pharmacological profiles, with some demonstrating exceptional receptor specificity while others show cross-reactivity with vasopressin receptors due to the high sequence homology between these receptor systems.

Therapeutic Applications and Research Uses

Preterm Labor Management

The most established application of oxytocin antagonists is in the management of preterm labor. Atosiban is currently the only OXTR antagonist approved as a tocolytic agent in many countries. It functions primarily by inhibiting oxytocin-induced uterine contractions through blockade of the Gq/PLC/IP3 signaling pathway, which normally results in increased intracellular calcium and subsequent smooth muscle contraction. The physiological basis for this application lies in the dramatic upregulation of oxytocin receptors in the myometrium during late gestation and in both term and preterm labor. Continuous exposure to high doses of oxytocin leads to receptor desensitization through phosphorylation, internalization, and reduced mRNA levels—a protective mechanism against overstimulation that has important clinical implications for oxytocin therapy in labor augmentation.

Benign Prostatic Hyperplasia (BPH)

Recent research has revealed the therapeutic potential of oxytocin antagonists in treating Benign Prostatic Hyperplasia (BPH), a common disorder in aging men characterized by dysregulated proliferation and hypertrophy of prostate stroma. Studies demonstrate that OXTR is widely expressed in the human prostate, particularly co-localizing with contractile cells within the prostate stroma. Exogenous oxytocin significantly upregulates the frequency of spontaneous contractions in prostate tissue, while application of atosiban significantly reduces these contractions. Interestingly, individual tissue responsiveness to both exogenous oxytocin and atosiban was greater in tissue collected from older men, suggesting age-dependent OXTR expression or signaling. These findings position oxytocin antagonists as promising candidates for BPH pharmacotherapies that target the dynamic component of the condition—prostatic smooth muscle tone—potentially with fewer sexual side effects than current α-blocker therapies.

Neuropsychiatric Disorders

The modulation of social behavior by oxytocin signaling has prompted investigation of oxytocin antagonists in neuropsychiatric conditions. In a valproic acid-induced autism model in female rats, atosiban administration significantly ameliorated autistic-like behaviors including impaired social interaction, anxiety, and stereotypical behaviors. This therapeutic effect was associated with reduced oxytocin levels in the hippocampus and prefrontal cortex, regions critically involved in social behavior and cognition. Additionally, atosiban treatment alleviated impairments in synaptic plasticity, including improved long-term potentiation and spine density. These findings suggest that in certain pathological states characterized by oxytocin system dysregulation, antagonists may restore behavioral and neural function, highlighting the complex bidirectionality of oxytocin signaling modulation.

Table 1: Experimental Applications of Oxytocin Antagonists

Research Area Key Antagonists Experimental Models Measured Outcomes
Preterm Labor Atosiban, Barusiban, L-368,899 Pregnant human myometrial cells, Late gestation rhesus monkeys Reduction in contraction frequency/amplitude, Receptor binding affinity, Selectivity over vasopressin receptors
BPH Atosiban Human prostate tissue from radical prostatectomy, Primary prostate fibroblasts Reduction in spontaneous contraction frequency, Proliferation assays, Receptor localization
Autism Spectrum Disorders Atosiban Valproic acid-induced autism model in female rats Social interaction tests, Anxiety behaviors, Stereotypical behaviors, Oxytocin levels in brain regions
Schizophrenia SSR-126768A Rodent models, Human blood samples Social recognition, Facial expression recognition, Oxytocin level correlation with symptoms
Drug Development L-368,899, Retosiban Phase I human studies, Dog bioavailability models Receptor affinity (Ki), Oral bioavailability, Selectivity, Aqueous solubility

Quantitative Data Summary

Table 2: Oxytocin Antagonist Pharmacological Profiles

Compound Type Human OXTR Affinity (Ki) Selectivity over Vasopressin Receptors Key Experimental Findings
Atosiban Peptide 4.9 nM (Oxytocin IC50) >500-fold 36 μg/kg AD50 in pregnant rhesus monkeys; 90% oral bioavailability in dogs
L-368,899 Non-peptide 4.9 nM >500-fold F = 90% oral bioavailability in dogs; Aqueous solubility = 10 mg/mL
Barusiban Peptide ~1 nM High Potent tocolytic in preclinical models
Retosiban Non-peptide Low nM range High Orally active, preterm labor clinical trials
SSR-126768A Non-peptide Low nM range High Oral activity, anxiolytic effects in preclinical models

Experimental Protocols

Organ Bath Studies for Prostate Smooth Muscle Contraction

Purpose: To evaluate the effects of oxytocin antagonists on spontaneous and oxytocin-induced contractions in human prostate tissue.

Tissue Preparation:

  • Collect human prostatic tissue exclusively from the Transition Zone with approval from relevant ethics committees.
  • Immediately place tissue in Physiological Saline Solution bubbled with 95% O₂:5% CO₂ to maintain pH 7.3-7.4.
  • Prepare tissue strips of approximately 2×2×5 mm dimensions, ensuring consistent orientation of muscle bundles.

Experimental Setup:

  • Mount tissue strips in organ baths containing PSS at 37°C under continuous oxygenation.
  • Apply an initial tension of 25 mN and allow 60-minute equilibration period for spontaneous contractions to emerge.
  • Do not readjust tension after equilibration to preserve inherent contractile activity.

Drug Application:

  • Prepare stock solutions of oxytocin and atosiban in distilled water at 1 mM concentration.
  • Perform serial dilutions in PSS to achieve final bath concentrations.
  • For oxytocin concentration-response curves: perfuse tissue with increasing oxytocin concentrations (0.1 nM to 10 μM), allowing 4-minute exposure at each concentration.
  • For antagonist studies: incubate tissue with increasing atosiban concentrations (1, 10, 100, and 300 nM) for 10 minutes at each concentration.

Data Analysis:

  • Record and analyze basal tension, amplitude, and frequency of contractions.
  • Normalize contraction amplitude to tissue weight.
  • Express antagonist efficacy as percentage reduction in contraction parameters compared to baseline.
  • Assess tissue viability at conclusion with potassium chloride solution (20 mM).
Behavioral Assessment in Autism Rodent Models

Purpose: To evaluate the effects of oxytocin antagonists on autistic-like behaviors in rodent models.

Animal Model Preparation:

  • Induce autism-like behaviors in prenatal rats by administering valproic acid to pregnant dams at E12.5.
  • Randomly assign female offspring to treatment groups including vehicle and atosiban.
  • Administer atosiban via appropriate route (ICV or systemic) based on experimental design.

Behavioral Test Battery:

  • Three Chamber Social Test: Assess sociability and social novelty preference by measuring time spent investigating novel rat versus object.
  • Elevated Plus Maze: Evaluate anxiety-like behavior by measuring time spent in open versus closed arms.
  • Open Field Test: Measure general locomotor activity and anxiety through center versus periphery time.
  • Marble Burying Test: Quantify repetitive, compulsive-like behaviors by counting marbles buried.
  • Olfactory Habituation/Dishabituation: Assess social olfactory memory through investigation times of familiar versus novel social odors.

Molecular Analysis:

  • Following behavioral tests, euthanize animals and collect brain regions of interest.
  • Quantify oxytocin and OXTR levels in hippocampus and prefrontal cortex using Western blotting and ELISA.
  • Assess synaptic plasticity through electrophysiological recordings of long-term potentiation and Golgi-cox staining for dendritic spine density.

Statistical Analysis:

  • Use appropriate statistical tests (ANOVA with post-hoc comparisons) to compare treatment groups.
  • Correlate behavioral improvements with molecular and cellular changes.
  • Ensure blinded scoring of all behavioral tests to eliminate bias.

Signaling Pathway and Experimental Workflow Diagrams

oxytocin_signaling Oxytocin Oxytocin OXTR OXTR Oxytocin->OXTR Gq Gq OXTR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Calcium IP3->Calcium PKC PKC DAG->PKC MLCK MLCK Calcium->MLCK Contraction Contraction PKC->Contraction MLCK->Contraction Antagonist Oxytocin Antagonist Antagonist->OXTR INHIBITS

Diagram 1: Oxytocin Receptor Signaling Pathway and Antagonist Mechanism. This diagram illustrates the intracellular signaling cascade initiated by oxytocin binding to its receptor, culminating in smooth muscle contraction. The inhibition point for oxytocin antagonists is highlighted in the pathway.

experimental_workflow cluster_organ_bath Organ Bath Protocol cluster_behavior Behavioral Assessment Protocol Tissue Tissue Equilibration Equilibration Tissue->Equilibration Human prostate tissue in PSS, 37°C Tissue->Equilibration Baseline Baseline Equilibration->Baseline 60 min 25 mN tension Equilibration->Baseline Treatment Treatment Baseline->Treatment Record spontaneous contractions Baseline->Treatment Response Response Treatment->Response Apply antagonist 1-300 nM Treatment->Response Analysis Analysis Response->Analysis Measure amplitude frequency, basal tension Response->Analysis Animal Animal Model Model Animal->Model VPA treatment E12.5 Animal->Model Behavioral Behavioral Model->Behavioral Administer antagonist Model->Behavioral Molecular Molecular Behavioral->Molecular Three chamber Open field, etc. Behavioral->Molecular Correlation Correlation Molecular->Correlation Western blot ELISA, Golgi-cox Molecular->Correlation

Diagram 2: Experimental Workflows for Oxytocin Antagonist Applications. This diagram outlines the key methodological approaches for evaluating oxytocin antagonists in different experimental systems, including organ bath studies for smooth muscle function and behavioral assessments in neuropsychiatric models.

Conclusion and Future Directions

Oxytocin antagonists represent versatile pharmacological tools with demonstrated efficacy across multiple physiological systems. The experimental applications outlined in these Application Notes highlight their potential in both basic research and clinical translation. The continuing development of oxytocin antagonists with improved pharmacological profiles—including enhanced oral bioavailability, receptor specificity, and tissue targeting—will undoubtedly expand their research utility and therapeutic potential. Future directions include the optimization of brain-penetrant antagonists for neuropsychiatric applications, development of tissue-selective modulators to minimize off-target effects, and exploration of combination therapies that leverage the synergistic potential of OXTR antagonism with existing treatment modalities.

handling and storage of (Phe2,Orn8)-oxytocin peptide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (Phe2, Orn8)-Oxytocin

(Phe2, Orn8)-Oxytocin is a synthetic peptide analog classified as a selective V1 vasopressin receptor agonist [1]. Its sequence is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between Cys1 and Cys6 [1]. This modification from native oxytocin confers specific receptor selectivity, making it a valuable research tool for investigating the physiological and pathological roles of vasopressin V1a and V1b receptors, which are implicated in processes like anxiety, stress response, and cardiovascular regulation [2] [1].

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the peptide's stability and experimental reproducibility. The following protocols are based on general peptide guidelines, as specific data for (Phe2, Orn8)-Oxytocin is limited [3].

Receiving and Inspection
  • Initial Check: Upon receipt, the peptide will be a lyophilized (freeze-dried) powder shipped at ambient temperature [3]. The apparent volume of powder can vary between vials and does not indicate a problem [3].
  • Visual Inspection: The powder should appear white to off-white [1]. Some peptides are hygroscopic and may appear gel-like; this is normal [3].
Storage Conditions

Adherence to temperature guidelines is essential for long-term stability.

Form Short-Term (≤ 4 weeks) Long-Term (> 4 weeks)
Lyophilized Powder Room temperature or 4°C [3] < -20°C or -80°C [3] [1]
Stock Solution 1-2 weeks at +4°C [3] 3-4 months at -20°C; 1 year at -80°C [3]
  • Protection: Always protect the peptide from intense light and moisture [3]. Lyophilized powder should be stored in a sealed container [1].
  • Best Practice: For the lyophilized powder, storage at < -20°C is strongly recommended for maximum stability [3].
Reconstitution and Aliquoting
  • Solvent Preparation: Prepare a suitable solvent. Anhydrous dimethyl sulfoxide (DMSO) is recommended for creating stock solutions to prevent premature hydrolysis [3]. The supplied solubility data for (Phe2, Orn8)-Oxytocin is 50 mg/mL in DMSO [1].
  • Weighing: Weigh the peptide quickly because peptides are often hygroscopic and can absorb atmospheric moisture, which affects accuracy [3].
  • Solubilization: Add the solvent to the vial and mix gently. Ultrasonication may be needed to fully dissolve the peptide [1].
  • Aliquoting: Immediately aliquot the stock solution into single-use volumes before freezing. This avoids repeated freeze-thaw cycles, which damage the peptide and degrade its performance [3].

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): The use of laboratory PPE, including gloves, masks, and safety glasses, is mandatory when handling the peptide [3].
  • Toxicity: The specific toxicity of (Phe2, Orn8)-Oxytocin has not been determined by suppliers. It should be handled with caution as if it were hazardous [3].
  • Ventilation: Always work in a clean, well-ventilated room, such as a fume hood [3].

Experimental Application and Data

This peptide is for research purposes only and is a powerful tool for studying V1 receptor-mediated effects.

Quantitative Receptor Activity Profile

The table below summarizes the receptor selectivity and potency (EC50) of (Phe2, Orn8)-Oxytocin, which is the concentration that leads to half-maximal activity [2] [1].

Assay System Receptor Target EC50 Value Interpretation
HEK293 (Human) V1a 0.27 nM Highly potent agonist [1]
HEK293 (Rat) V1a 0.12 nM Highly potent agonist [1]
Flp-In-293 (Human) V1b 25 nM Potent agonist [1]
HEK293 (Human) V2 155 nM Weak agonist activity [1]
CHO-K1 (Human) Oxytocin (OT) > 10,000 nM Negligible activity; demonstrates selectivity [1]
Rabbit Epididymis Functional V1 280 nM Induces sustained contractility [1]
Sample Experimental Protocol: Receptor Activation

This protocol outlines a method for investigating V1a receptor-mediated responses.

Objective: To assess the contractile response induced by (Phe2, Orn8)-Oxytocin in a rabbit epididymis tissue model [1].

Materials:

  • (Phe2, Orn8)-Oxytocin stock solution (e.g., in DMSO)
  • Physiological buffer (e.g., Krebs solution)
  • Tissue bath system with temperature control and a force transducer
  • Isolated rabbit epididymal tissue

Method:

  • Tissue Preparation: Mount the isolated tissue in the tissue bath containing oxygenated buffer at 37°C.
  • Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.
  • Dose-Response: Cumulative concentrations of (Phe2, Orn8)-Oxytocin are added to the bath.
  • Measurement: The sustained contractile force is measured via the force transducer.
  • Data Analysis: The EC50 value (280 nM in this model) is calculated from the concentration-response curve [1].

Signaling Pathway Context

(Phe2, Orn8)-Oxytocin acts as an agonist primarily at the V1a vasopressin receptor, a G-protein coupled receptor (GPCR) [2] [4]. The core signaling pathway is visualized below.

G Peptide (Phe2,Orn8)-Oxytocin V1aR V1a Vasopressin Receptor (GPCR) Peptide->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2plus Ca²⁺ Release IP3->Ca2plus PKC Protein Kinase C (PKC) DAG->PKC Contraction Cellular Responses (e.g., Contraction) Ca2plus->Contraction PKC->Contraction

This diagram shows the primary V1a receptor signaling cascade. Activation leads to smooth muscle contraction, consistent with its observed effect in the epididymis [1] [5]. In contrast, the related oxytocin receptor (OXTR) can also signal through the Gq/PLC pathway but elicits different physiological outcomes, such as uterine contraction and social behavior modulation [4] [5].

Conclusion

(Phe2, Orn8)-Oxytocin is a potent and selective research tool for probing V1 vasopressin receptor function. The key to successful experimentation lies in meticulous handling, adherence to recommended storage protocols, and careful planning of experiments based on its defined pharmacological profile.

References

dissolving and preparing (Phe2,Orn8)-oxytocin solutions

Author: Smolecule Technical Support Team. Date: February 2026

(Phe2,Orn8)-Oxytocin: Application Notes & Protocols

1. Compound Profile and Handling Overview this compound is a synthetic peptide analog that acts as a selective V1 vasopressin agonist [1]. It is provided as a white to off-white solid and requires specific handling to maintain stability. The peptide is hygroscopic and should be stored sealed, away from moisture at -80°C for long-term storage (2 years) or -20°C for shorter periods (1 month) [1].

2. Physicochemical Properties and Formulation Data The table below summarizes the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source
Molecular Weight 992.18 g/mol [1]
CAS Number 2480-41-3 [1]
Molecular Formula C₄₂H₆₅N₁₃O₁₁S₂ [1]
Sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) [1]
Recommended Solvent DMSO [1]
Stock Solubility 50 mg/mL (50.39 mM) in DMSO (requires ultrasonication) [1]

Table 2: Pharmacological Activity (EC₅₀ Values)

Cell Line / Assay Receptor Target EC₅₀ Description Source
HEK293 Human V1a 0.27 nM Agonist activity [1]
HEK293 Rat V1a 0.12 nM Agonist activity [1]
Flp-In-293 Human V1b 25 nM Agonist activity [1]
HEK293 Human V2 155 nM Agonist activity [1]
CHO-K1 Human OT >10,000 nM Agonist activity [1]
Rabbit Epididymis Functional 280 nM Induction of contractility [1]

3. Detailed Protocol for Preparing Stock and Working Solutions

A. Preparation of 10 mM Stock Solution in DMSO This protocol outlines the preparation of a concentrated stock solution suitable for in vitro cellular assays.

  • Materials:
    • This compound solid
    • Anhydrous DMSO (freshly opened, high purity)
    • Microbalance
    • 1.5 mL amber microcentrifuge tubes (to protect from light)
    • Ultrasonic bath
    • Pipettes and sterile tips
  • Procedure:
    • Calculation: Calculate the mass of peptide needed. For a 10 mM solution in a final volume of 1 mL, the mass required is: (1 mL / 1000) * 10 mmol/L * 992.18 g/mol = 9.92 mg.
    • Weighing: Bring the peptide vial to room temperature in a desiccator to prevent condensation. Accurately weigh 9.92 mg of the peptide and transfer it to a 1.5 mL amber microcentrifuge tube.
    • Solubilization: Add 1 mL of anhydrous DMSO directly to the powder in the tube.
    • Sonication: Cap the tube securely and place it in an ultrasonic bath for 10-15 minutes, or until the solid is fully dissolved. Ensure the solution appears clear.
    • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1].
  • Notes:
    • Use sterile techniques if solutions are intended for cell culture.
    • Hygroscopic DMSO can absorb water from the atmosphere, which may affect solubility and peptide stability over time. Using a newly opened bottle is recommended [1].

B. Preparation of Working Dilutions for Cell-Based Assays This protocol describes the dilution of the DMSO stock into an aqueous buffer for application to cells.

  • Materials:
    • 10 mM this compound stock in DMSO
    • Cell culture medium or assay buffer (e.g., PBS, serum-free medium)
    • Sterile tubes and pipettes
  • Procedure:
    • Prepare intermediate dilutions in DMSO if very low final concentrations are needed (e.g., a 100 µM intermediate).
    • Dilute the stock or intermediate solution into the cell culture medium or assay buffer. The final concentration of DMSO in the cell assay should typically not exceed 0.1% (v/v) to minimize cytotoxicity.
    • For example, to make 10 mL of a 1 µM working solution in cell medium with 0.01% DMSO:
      • Add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM intermediate.
      • Add 1 mL of this 10 µM intermediate to 9 mL of medium to yield the final 1 µM working solution.
  • Notes:
    • Prepare working solutions immediately before use, as peptides can adsorb to tube walls and degrade in aqueous solutions.
    • The stability of the peptide in aqueous buffers has not been fully characterized and should be empirically determined for your specific assay conditions.

4. Experimental Protocol: Measuring Agonist Activity via Reporter Gene Assay The following workflow is based on the methodologies cited in the search results for characterizing this compound [1].

The diagram below outlines the key steps for determining the EC₅₀ of this compound on a target receptor using a reporter gene assay.

G Start Start Experiment Plate Plate cells expressing target receptor and reporter construct Start->Plate SerumStarve Serum-starve cells (optional, 4-24h) Plate->SerumStarve PrepareDilutions Prepare this compound dilution series in assay buffer SerumStarve->PrepareDilutions Apply Apply peptide solutions to cells PrepareDilutions->Apply Incubate Incubate (6-24 hours, 37°C) Apply->Incubate Measure Measure reporter signal (e.g., luciferase) Incubate->Measure Analyze Analyze data to calculate EC₅₀ Measure->Analyze

Detailed Steps:

  • Cell Preparation: Culture cells (e.g., HEK293, Flp-In-293) stably expressing the human V1a vasopressin receptor and a luciferase reporter gene under the control of a response element activated by V1a signaling [1].
  • Plating: Plate cells in a 96-well cell culture plate at a density that will reach 80-90% confluence at the time of assay.
  • Serum Starvation (Optional): Prior to the assay, serum-starve the cells for 4-24 hours to reduce background signal.
  • Agonist Dilution Series: Prepare a 11-point, half-log dilution series of this compound from the 10 mM DMSO stock. The range should cover concentrations from below the expected EC₅₀ (e.g., 0.01 nM) to well above it (e.g., 10 µM). Use serum-free medium as the diluent. Include a vehicle control (DMSO only).
  • Agonist Application: Remove the culture medium from the cells and replace it with the prepared agonist solutions. Each concentration should be tested in triplicate or quadruplicate.
  • Incubation: Incubate the cells with the agonist for 6-24 hours at 37°C in a 5% CO₂ incubator. The incubation time may need optimization.
  • Signal Measurement: Following the incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
  • Data Analysis:
    • Calculate the mean response for each agonist concentration.
    • Normalize the data as a percentage of the maximum response observed.
    • Fit the normalized concentration-response data to a four-parameter logistic (sigmoidal) equation using non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ value.

5. Critical Considerations for Researchers

  • Receptor Selectivity: While this compound is a potent V1a agonist, researchers should be aware of its activity at the V1b receptor (EC₅₀ = 25 nM) and the weaker activity at the V2 receptor (EC₅₀ = 155 nM) when interpreting results [1].
  • Species Differences: The peptide shows higher potency for the rat V1a receptor (EC₅₀ = 0.12 nM) compared to the human receptor (EC₅₀ = 0.27 nM) [1]. This is a critical factor in translational research.
  • Solvent Impact: DMSO concentration can significantly affect cellular health and assay outcomes. A final concentration of 0.1% or lower is generally considered safe for most cell lines.
  • Lack of In Vivo Data: The provided search results contain detailed in vitro protocols but do not specify formulations or administration routes for in vivo studies. Researchers would need to investigate appropriate vehicles (e.g., saline with low concentrations of organic solvents) for such applications.

References

Comprehensive Research Protocols for Oxytocin Receptor Antagonism: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxytocin Receptor Biology and Antagonist Development

The oxytocin receptor (OTR) is a class A G-protein coupled receptor (GPCR) that plays crucial roles in both peripheral physiology and central nervous system function. OTR signaling primarily occurs through Gαq/phospholipase C (PLC) pathways, leading to inositol 1,4,5-triphosphate (InsP3)-mediated calcium release and diacylglycerol (DAG) activation of protein kinase C. However, research has revealed that OTR can also couple to other G proteins including Gαi and Gαs, creating complex signaling outcomes that depend on cellular context and ligand properties [1]. This receptor is expressed in various tissues including uterus, mammary gland, brain, heart, and certain cancer cells, mediating diverse effects from uterine contractions during labor to social behavior modulation and cardiovascular regulation [1] [2] [3].

The development of oxytocin receptor antagonists has been driven by two primary therapeutic needs: management of preterm labor and investigation of social behavior pathways. Atosiban, the first OTR antagonist approved for clinical use in Europe, represents a peptide-based antagonist developed specifically for preterm labor management [1] [4]. Research continues to develop newer antagonists with improved specificity, blood-brain barrier penetration, and reduced side effect profiles. The complex signaling properties of OTR antagonists have revealed that some compounds, including atosiban, can function as biased agonists, inhibiting certain pathways while activating others, particularly in different tissue contexts [5] [6]. This application note provides comprehensive protocols for studying OTR antagonism across multiple experimental systems, with emphasis on standardized methodologies and interpretation of complex results.

Key Oxytocin Receptor Antagonists: Properties and Applications

Table 1: Characteristics of Common Oxytocin Receptor Antagonists

Compound Chemical Class Selectivity Primary Applications Key Limitations
Atosiban Peptide Dual OTR/AVP V1a antagonist Preterm labor management [4] Non-selective; activates pro-inflammatory pathways in amnion [5]
L-368,899 Non-peptide Selective OTR antagonist Research tool for CNS studies [7] Poor CNS penetration
Nolasiban Non-peptide Selective OTR antagonist Preterm labor research [8] Orally administered, still investigational
Barusiban Peptide High OTR affinity Research tool Short half-life

Table 2: Pharmacological Properties of Oxytocin Receptor Antagonists in Experimental Models

Antagonist Effective Concentration Range Model Systems Key Demonstrated Effects
Atosiban 600 nM (myometrial contraction) [8] Human myometrium, rat brain Inhibits OT-induced contractions; reduces anxiety-like behavior in stressed rats [7] [8]
L-368,899 10-100 nM (behavioral studies) [7] Rat stress models Prevents anxiolytic effects of carbetocin; blocks OXR expression changes in mPFC [7]
Nolasiban 60 nM (myometrial contraction) [8] Human myometrium Inhibits both OT and PGF2α-induced contractions; suppresses inflammatory responses [8]

In Vivo Protocols for Behavioral Studies of OTR Antagonism

Chronic Social Defeat Stress (cSDS) Model in Rats

The chronic social defeat stress model is widely used to study stress-related behaviors and the effects of OTR manipulation on anxiety and social avoidance. This protocol evaluates the efficacy of OTR antagonists in preventing stress-induced behavioral changes:

  • Animals: Adult male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed under standard conditions with a 12-hour light/dark cycle with food and water available ad libitum.

  • Defeat stress procedure: Experimental rats are exposed to a different aggressive resident rat for 10 minutes daily for 14 consecutive days. Physical confrontation should be monitored to prevent injury while allowing psychological stress.

  • Drug administration: OTR antagonists (e.g., L-368,899 or atosiban) are administered systemically (intraperitoneal or subcutaneous) once daily 30 minutes before defeat sessions. Dosing ranges from 10-100 nM for L-368,899 and 600 nM for atosiban based on published studies [7].

  • Behavioral testing:

    • Social interaction test: Conducted 24 hours after the last defeat session. The experimental rat is placed in a novel arena containing an empty wire cage at one end. After 5 minutes of habituation, a novel rat is placed in the cage, and the experimental rat's behavior is recorded for 5 minutes. The time spent in the interaction zone when the novel rat is present versus absent is quantified.
    • Elevated plus maze (EPM): Conducted to assess anxiety-like behavior. The rat is placed in the center of the EPM facing an open arm, and behavior is recorded for 5 minutes. Time spent in open versus closed arms is measured.
  • Tissue collection: Following behavioral tests, rats are euthanized, and brains are collected for analysis of OTR expression in medial prefrontal cortex subregions (anterior cingulate, prelimbic, and infralimbic cortices) using validated methods [7].

Central Administration and Cardiovascular Studies

For investigation of OTR antagonists in cardiovascular regulation, particularly in cardiac vagal neurons (CVNs) of the brainstem:

  • Stereotaxic surgery: Mice are anesthetized and placed in a stereotaxic frame. Viral vectors for selective manipulation of OXTR+ neurons are injected into the dorsal motor nucleus of the vagus (DMNX) using coordinates: AP 0 (at level of obex), ML 0.15 mm, DV 0.5 mm [2].

  • Retrograde labeling of CVNs: Cholera toxin B conjugated to Alexa Fluor 555 is injected into the right atrial pericardial space to label cardiac vagal neurons for identification in electrophysiological studies.

  • Electrophysiological recording: Brainstem slices containing DMNX are prepared. OTR antagonists are bath-applied while recording action potentials from identified CVNs to determine effects on firing rate.

  • Cardiovascular monitoring: Heart rate and blood pressure are recorded in conscious, freely moving animals following administration of OTR antagonists to determine effects on parasympathetic cardiac activity [2].

Ex Vivo Protocols for Myometrial Contractility Studies

Myometrial Strip Contraction Assays

This protocol evaluates the effects of OTR antagonists on spontaneous and agonist-induced contractions in human myometrial tissue:

  • Tissue preparation: Human myometrial biopsies are obtained from pregnant women undergoing cesarean section at term (with ethical approval). Tissues are dissected into strips (1×1×0.5 cm) and mounted in organ baths containing oxygenated (95% O₂, 5% CO₂) physiological salt solution at 37°C.

  • Force measurement: Strips are connected to isometric force transducers under 2 g resting tension. After 60 minutes equilibration with regular washing, spontaneous contractile activity is recorded.

  • Agonist challenge: After establishing regular spontaneous contractions, strips are exposed to increasing concentrations of oxytocin (10⁻¹¹ to 10⁻⁷ M) or PGF2α (10⁻⁹ to 10⁻⁶ M) to establish concentration-response curves.

  • Antagonist testing: To test OTR antagonists, tissues are pre-incubated with atosiban (600 nM) or nolasiban (60 nM) for 20 minutes before agonist challenges [8]. Contraction parameters including amplitude, frequency, duration, and area under the curve are quantified.

  • Data analysis: Results are expressed as percentage inhibition of agonist-induced contractions compared to vehicle control. IC₅₀ values can be calculated from concentration-inhibition curves.

Intracellular Calcium Measurement in Myometrial Cells
  • Cell isolation and culture: Human myometrial smooth muscle cells are isolated from tissue biopsies and cultured in DMEM/F12 medium supplemented with 10% FBS. Cells from passages 4-7 are used for experiments.

  • Calcium imaging: Cells are loaded with Fluo-4 AM (5 μM) for 60 minutes at 37°C. After washing, cells are transferred to a perfusion system on a fluorescence microscope.

  • Stimulation and inhibition: Cells are stimulated with oxytocin (100 nM) or PGF2α (1 μM) with or without pre-treatment with OTR antagonists (atosiban or nolasiban) for 20 minutes.

  • Image analysis: Fluorescence intensity is measured over time, with peak responses quantified as percentage change from baseline. Inhibition is calculated as percentage reduction in peak calcium response compared to agonist alone [8].

Cellular Assays for Inflammatory Signaling Pathways

Pro-inflammatory Pathway Activation in Amniocytes

This protocol assesses the potential pro-inflammatory effects of OTR antagonists in fetal membranes, an important consideration for tocolytic applications:

  • Primary amniocyte culture: Human amniotic epithelial cells are isolated from term amniotic membranes obtained after delivery and cultured in DMEM/Ham's F12 medium with 10% FBS.

  • Treatment protocol: Cells are treated with OTR antagonists (e.g., atosiban at 10 μM) for 24 hours. Oxytocin (100 nM) is used as a positive control.

  • Western blot analysis: After treatment, cells are lysed and proteins separated by SDS-PAGE. Membranes are probed for phospho-p65 NF-κB, phospho-ERK1/2, phospho-p38, COX-2, and phospho-cPLA2.

  • Cytokine measurement: Culture supernatants are collected and analyzed for IL-6 and CCL5 using ELISA kits to quantify inflammatory cytokine secretion [5] [6].

  • G-protein involvement: To determine G-protein coupling, cells are pre-treated with pertussis toxin (PTX, 100 ng/mL) for 24 hours to inhibit Gαi signaling before antagonist treatment.

Signaling Pathway Analysis in Breast Cancer Cells

Given the emerging role of OTR in cancer, this protocol evaluates OTR antagonist effects in triple-negative breast cancer models:

  • Cell culture and transfection: MDA-MB-231 cells are maintained in DMEM with 10% FBS. For migration assays, cells are transfected with OTR expression plasmids or siRNA using FuGENE HD transfection reagent.

  • Migration assays: Transwell inserts (8 μm pore size) are used. Cells (2×10⁵) are placed in the upper chamber with serum-free medium, while the lower chamber contains medium with 10% FBS as chemoattractant. OTR antagonists (50 nM) are added to both chambers.

  • Analysis: After 24 hours, migrated cells are fixed, stained with crystal violet, and counted. For quantification, bound dye is eluted with acetic acid and absorbance measured at 570 nm [3].

  • Pathway inhibition: To investigate mechanisms, cells are pre-treated with EGFR inhibitor gefitinib (10 μM) or MEK inhibitor U0126 (10 μM) before migration assays.

Technical Considerations and Methodological Challenges

Antibody Validation and OTR Detection

A significant challenge in OTR research is the validation of antibodies for receptor detection. Recent studies have demonstrated that six commercially available OTR antibodies lacked specificity when tested in brain lysates from OTR knockout mice, despite detecting appropriate bands in wild-type animals [9]. These antibodies showed non-specific binding in brain tissue, though some worked adequately in uterine tissue. Researchers should:

  • Validate antibodies using tissues from OTR knockout animals as negative controls
  • Employ multiple detection methods to confirm OTR expression data
  • Consider functional assays as complementary approaches to immunohistochemistry
  • Exercise caution when interpreting OTR localization studies in neural tissues
Functional Selectivity and Biased Antagonism

Studies have revealed that OTR antagonists may display functional selectivity, where a compound antagonizes some signaling pathways while activating others. For example, atosiban inhibits oxytocin-induced contractions but activates Gαi-mediated pro-inflammatory pathways in human amnion, increasing prostaglandin E2 and cytokine production [5] [6]. This biased signaling has important implications for:

  • Drug development - comprehensive signaling profiles should be established for new antagonists
  • Therapeutic applications - tissue-specific effects must be considered
  • Experimental design - multiple signaling readouts should be incorporated in antagonist characterization

G OT OT OTR OTR OT->OTR Binding Gaq Gaq OTR->Gaq Traditional Antagonism Gai Gai OTR->Gai Biased Signaling PLC PLC Gaq->PLC Activates NFkB NFkB Gai->NFkB Activates MAPK MAPK Gai->MAPK Activates Calcium Calcium PLC->Calcium Increases Contraction Contraction Calcium->Contraction Induces Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Figure 1: Oxytocin Receptor Signaling and Antagonism Mechanisms - This diagram illustrates the complex signaling pathways downstream of oxytocin receptor activation, showing how traditional antagonists block Gαq-mediated contraction pathways while potentially activating Gαi-mediated inflammatory pathways through biased signaling.

Conclusion

The study of oxytocin receptor antagonism requires sophisticated approaches that account for tissue-specific signaling, functional selectivity, and methodological challenges. The protocols outlined here provide comprehensive frameworks for investigating OTR antagonists across multiple experimental systems, from behavioral models to cellular signaling assays. As research in this field advances, particularly with growing interest in the therapeutic potential of OTR modulation for neuropsychiatric conditions, these standardized methodologies will facilitate more reproducible and translatable findings. Future directions should focus on developing antagonists with improved specificity and predictable signaling profiles across different tissues, as well as addressing the technical challenges in OTR detection and quantification.

References

Application Notes and Protocols: Using (Phe²,Orn⁸)-Oxytocin to Study Sexual Behavior

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The oxytocin receptor (OTR) antagonist (Phe²,Orn⁸)-oxytocin is a crucial tool in behavioral neuroscience for investigating the role of the endogenous oxytocin system in regulating sexual and social behaviors. Oxytocin (OT) is a nonapeptide that facilitates a range of social and reproductive behaviors in mammals. It is well-established that OT facilitates male rat sexual behavior when acting within specific brain regions such as the medial preoptic area (MPOA) and the paraventricular nucleus (PVN) of the hypothalamus [1]. The administration of OTR antagonists like (Phe²,Orn⁸)-oxytocin allows researchers to block this endogenous signaling, thereby elucidating the specific physiological and behavioral functions of OT.

The utility of this compound is highlighted by studies showing that central OT is involved in the expression of non-contact penile erections (NCPE) in male rats, a model for studying sexual arousal in a non-copulatory context. The antagonist d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin, a compound structurally and functionally similar to (Phe²,Orn⁸)-oxytocin, was found to dose-dependently reduce these erections when administered into the cerebral ventricles [2]. This indicates that (Phe²,Orn⁸)-oxytocin acts primarily by competitively binding to OTRs in the brain, preventing endogenous OT from exerting its effects, which include the facilitation of copulation and sexual arousal [1] [2].

Quantitative Data Summary

The table below summarizes key quantitative findings from foundational studies utilizing oxytocin receptor antagonists to investigate sexual behavior.

Table 1: Summary of Experimental Findings from Key OTR Antagonist Studies

Behavioral Paradigm Brain Region Targeted Compound & Dose Key Quantitative Effect Citation
Non-contact penile erections Lateral ventricles (icv) d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin (0.1, 0.5, 1 µg) Dose-dependent reduction in NCPE episodes [2]
Non-contact penile erections Paraventricular Nucleus (PVN) d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin (0.1, 1 µg) No significant effect on NCPE episodes [2]
Copulatory Behavior Medial Preoptic Area (MPOA) OTA (Oxytocin Antagonist) Inhibited copulation in sexually experienced males [1]
Oxytocin Receptor Expression Medial Preoptic Area (MPOA) N/A (Measurement post-behavior) Higher OTR protein levels in sexually experienced vs. naïve males [1]

Detailed Experimental Protocols

Protocol 1: Central Administration and Assessment of Male Sexual Behavior

This protocol outlines the method for administering the OTR antagonist and testing its effect on copulatory behavior in male rats, based on the studies by Gil et al. [1].

3.1.1 Materials and Reagents
  • Animals: Adult male Long-Evans rats (e.g., 250-300g), singly housed.
  • Compound: (Phe²,Orn⁸)-oxytocin or a similar OTR antagonist. Prepare stock solutions in artificial cerebrospinal fluid (aCSF) and store at -20°C.
  • Control: aCSF for vehicle control injections.
  • Surgery Supplies: Stereotaxic apparatus, guide cannulas (e.g., 26-gauge), internal injectors, bone screws, dental cement.
  • Behavioral Setup: Standard housing cages or open-field arenas.
3.1.2 Cannulation and Microinjection Procedure
  • Stereotaxic Surgery: Anesthetize the male rats and secure them in a stereotaxic frame. Implant guide cannulas bilaterally aimed at the target brain region (e.g., MPOA). Stereotaxic coordinates for the MPOA are approximately: Anteroposterior (AP) +0.2 mm, Mediolateral (ML) ±0.5 mm from Bregma, and Dorsoventral (DV) -7.0 mm from the skull surface. Secure the cannula with bone screws and dental cement.
  • Recovery: Allow animals to recover for at least 5-7 days post-surgery with daily handling.
  • Microinjection: Connect an internal injector to a microsyringe via PE tubing. Gently restrain the rat and carefully insert the injector, which extends 1 mm beyond the guide cannula. Infuse a volume of 0.5 µL of either aCSF (vehicle) or the OTR antagonist solution (e.g., at a dose of 100 ng/0.5 µL) over 60 seconds. Leave the injector in place for an additional 60 seconds to allow for diffusion.
  • Behavioral Testing: Begin the behavioral test 10-15 minutes after the microinjection.
3.1.3 Copulation Test and Behavioral Scoring
  • Introduce a sexually receptive female into the male's home cage or testing arena. Receptivity is induced in ovariectomized females by sequential administration of estradiol benzoate (10 µg, 48 hours prior) and progesterone (500 µg, 4 hours prior) [1].
  • Record the session for 30 minutes. Key parameters to score include:
    • Mount Latency (ML): Time from female introduction to the first mount without penetration.
    • Intromission Latency (IL): Time to the first vaginal penetration.
    • Ejaculation Latency (EL): Time from the first intromission to ejaculation.
    • Number of Mounts and Intromissions preceding ejaculation.
    • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
  • Compare these parameters between the vehicle-control and antagonist-treated groups. A significant increase in latencies and/or a decrease in the number of intromissions would indicate an inhibitory effect of the OTR antagonist on sexual performance.
Protocol 2: Non-Contact Penile Erection (NCPE) Bioassay

This protocol is adapted from the work of Melis et al. and is used to assess sexual arousal without physical interaction [2].

3.2.1 Materials and Setup
  • Testing Arena: A transparent Plexiglas cage divided into two compartments by a perforated partition.
  • Compound: OTR antagonist for intracerebroventricular (icv) administration.
3.2.2 Procedure and Data Analysis
  • Administration: Anesthetize the rat briefly and administer the OTR antagonist (e.g., at doses of 0.1, 0.5, and 1.0 µg in 5 µL aCSF) or vehicle into a lateral ventricle via a pre-implanted cannula.
  • Testing: After 15-30 minutes, place the male rat in one compartment and a receptive female in the other. The animals can see, hear, and smell each other but cannot make physical contact.
  • Observation: Observe the male for 80 minutes. An penile erection episode is scored when the male rat licks its penis, which becomes visibly engorged and emerges from the penile sheath.
  • Data Analysis: Count the total number of penile erection episodes during the test session. A dose-dependent reduction in the mean number of erections in the antagonist-treated group compared to the vehicle group demonstrates the role of endogenous OT in this behavior [2].

Signaling Pathways and Neural Circuits

The following diagram illustrates the core oxytocinergic pathways involved in regulating sexual behavior, highlighting the sites where (Phe²,Orn⁸)-oxytocin acts as an antagonist.

G OXT_Neurons Oxytocin (OXT) Neurons in Paraventricular Nucleus (PVN) MPOA Medial Preoptic Area (MPOA) OXT_Neurons->MPOA OXT Release CeA Central Amygdala (CeA) OXT_Neurons->CeA OXT Release dBNST Bed Nucleus of the Stria Terminalis (dBNST) OXT_Neurons->dBNST OXT Release Behavior Sexual Behavior Output: - Copulation - Penile Erection MPOA->Behavior Facilitates Motor & Motivational Aspects CeA->Behavior Regulates Emotional & Arousal Components dBNST->Behavior Sustains Motor Component Antagonist (Phe²,Orn⁸)-Oxytocin (OTR Antagonist) Antagonist->MPOA Blocks OTR Antagonist->CeA Blocks OTR Antagonist->dBNST Blocks OTR

Diagram 1: Neural Circuitry of Oxytocin in Sexual Behavior. This diagram illustrates how endogenous oxytocin (OXT) released from the PVN acts on distinct brain regions to promote different components of sexual behavior. The OTR antagonist (Phe²,Orn⁸)-oxytocin blocks receptors in these key areas, inhibiting the behavioral output.

The diagram shows that endogenous OT released from the PVN acts on multiple brain regions to coordinate sexual behavior. Evidence suggests that OXT binding to OXTRs in the central amygdala (CeA) regulates the emotional component of social behaviors, while its action in the dorsal bed nucleus of the stria terminalis (dBNST) mediates the sustained motor component [3]. The MPOA is a major integrative site where OT facilitates the motor and motivational aspects of copulation itself [1]. (Phe²,Orn⁸)-oxytocin exerts its inhibitory effects by blocking OTRs in this distributed network.

Troubleshooting and Technical Notes

  • Dose-Response is Critical: Always include a range of doses for the antagonist. Ineffective doses in one paradigm (e.g., PVN injection for NCPE) may be effective in another (e.g., icv injection for NCPE) or when targeting a different brain region [2].
  • Control for Off-Target Effects: The structurally similar antagonist d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin is noted to be a potent and selective oxytocin receptor antagonist [2]. Verify the selectivity of your batch to rule out effects on vasopressin receptors.
  • Sexual Experience Matters: Be aware that the baseline state of the animal affects the system. Sexually experienced males have higher levels of OTR protein in the MPOA compared to naïve males [1]. The behavioral effect of an antagonist may be more pronounced in experienced animals.
  • Verification of Injection Sites: After concluding the experiments, perfuse the animals and verify cannula placements histologically. Only include data from animals with correct placements in your final analysis.

References

purchasing (Phe2,Orn8)-oxytocin for laboratory research

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile

The table below summarizes the key receptor selectivity and potency (EC₅₀) data for (Phe²,Orn⁸)-Oxytocin, which is critical for experimental design.

Receptor / Assay Species EC₅₀ Value Activity
V1a Vasopressin Receptor Human 0.27 nM Agonist [1]
V1a Vasopressin Receptor Rat 0.12 nM Agonist [1]
V1b Vasopressin Receptor Human 25 nM Agonist [1]
V2 Vasopressin Receptor Human 155 nM Agonist [1]
Oxytocin Receptor Human >10,000 nM Negligible [1]
Rabbit Epididymis Contractility Rabbit 280 nM Agonist (Functional) [1]

This profile shows the compound has high selectivity for the V1a receptor over V2 and oxytocin receptors, though researchers should note its potential to also activate V1b receptors depending on concentration [1].

Sourcing the Compound

(Phe²,Orn⁸)-Oxytocin is offered by several biochemical suppliers for research purposes. The table below lists some available sources.

Supplier Catalog Number Available Sizes
MedChemExpress HY-P4678 1 mg, 5 mg, 10 mg [1]
4adi.com SP-100085-5 5 mg [2]
LabCart E-PP-0270 100 mg [3]
Cymit Quimica T76629 Information on website [4]

When procuring the compound, always verify the peptide's purity, amino acid sequence (Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂), and the presence of the disulfide bridge (Cys1-Cys6) with the supplier [1] [2].

Experimental Application Notes

Receptor Signaling and Functional Assays

(Phe²,Orn⁸)-Oxytocin activates V1a and V1b receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through Gαq proteins [5] [6]. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively [6].

G compound (Phe²,Orn⁸)-Oxytocin v1a V1a/V1b Receptor compound->v1a gq Gαq Protein v1a->gq plc Phospholipase C (PLC) gq->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc contract Cellular Response (e.g., Muscle Contraction) ca->contract pkc->contract

Sample Protocol: Intracellular Calcium Mobilization Assay This is a common method to measure functional activity at the V1a receptor.

  • Cell Preparation: Use cells expressing the recombinant or endogenous V1a receptor (e.g., HEK293 cells for recombinant receptors [1]).
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered solution for 30-60 minutes at 37°C.
  • Agonist Application: Prepare serial dilutions of (Phe²,Orn⁸)-Oxytocin in an assay buffer. A suggested starting concentration range is from 0.01 nM to 1000 nM.
  • Measurement: Using a fluorescent plate reader or imaging system, add the peptide to the cells and immediately measure the change in fluorescence intensity (excitation ~494 nm, emission ~516 nm).
  • Data Analysis: Plot the peak fluorescence response against the logarithm of the peptide concentration. Use non-linear regression to calculate the EC₅₀ value [1].
Tissue Bioassays

The compound can be used in isolated tissue preparations to study physiologically relevant responses.

  • Rabbit Epididymis Contractility: As characterized, (Phe²,Orn⁸)-Oxytocin induces sustained contractions in this tissue with an EC₅₀ of 280 nM [1].
  • Rat Vasopressor Activity: The compound's activity can be assessed in vivo or in ex vivo vascular preparations to study its pressor effects mediated by V1a receptors on vascular smooth muscle [6].

Sample Protocol: Isolated Tissue Bath Experiment

  • Tissue Setup: Mount a suitable tissue, such as a ring of rat aorta or a segment of rabbit epididymis, in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.
  • Tension Measurement: Connect the tissue to an isometric force transducer to record changes in tension.
  • Cumulative Dosing: After an equilibration period, add cumulative concentrations of (Phe²,Orn⁸)-Oxytocin to the bath (e.g., from 1 nM to 1000 nM), allowing the response to plateau at each dose before adding the next.
  • Data Calculation: Express the contractile force as a percentage of the maximum response induced by a reference agonist (e.g., AVP). Generate a concentration-response curve to determine the EC₅₀ [1].

Handling and Storage Guidelines

Aspect Recommendation
Physical Form Lyophilized or solid, white to off-white powder [1].
Solubility Soluble to at least 50 mM in DMSO (hygroscopic; use freshly opened DMSO) [1].
Stock Solution Prepare stock solutions in DMSO at a high concentration (e.g., 1-10 mM). Aliquot to avoid repeated freeze-thaw cycles [1].
Storage Powder: Store desiccated at -20°C or -80°C for long-term stability. Stock Solution: Store aliquots at -80°C for up to 6 months or -20°C for 1 month [1].
Working Dilution Dilute the stock solution into an appropriate aqueous assay buffer immediately before use.

Critical Considerations for Researchers

  • Receptor Selectivity: While highly selective for V1a over OT and V2 receptors, be cautious of its potential cross-activity at the V1b receptor, especially at higher concentrations (low nanomolar range) [1]. Include control experiments with selective V1b antagonists if this is a concern.
  • Species Differences: The peptide's potency can vary between species, as shown in the pharmacological profile. Always consult data relevant to your experimental model [1] [6].
  • Solvent Controls: When using DMSO for stock solutions, ensure the final concentration in the assay is low enough (typically <0.1%) to avoid solvent-induced effects on cells or tissues. Include vehicle controls.

References

(Phe2,Orn8)-oxytocin solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Data

The table below consolidates the available experimental data for (Phe2,Orn8)-Oxytocin [1].

Parameter Specification / Value
Molecular Weight 992.18 g/mol [1]
Appearance White to off-white solid [1]
Recommended Solvent DMSO [1]
Stock Solubility 50 mg/mL (50.39 mM) in DMSO [1]
Solubility Note Requires ultrasonic treatment; the solution is hygroscopic [1]
Storage Conditions Sealed storage, away from moisture [1]
Storage Duration -80°C for 6 months; -20°C for 1 month (as a stock solution) [1]

Troubleshooting Solubility Issues

Here are answers to common questions and steps to resolve solubility problems.

  • Q1: What is the best way to prepare a stock solution of this compound?

    • A: Follow this protocol for reliable results [1]:
      • Bring reagents to room temperature. Take your vial of this compound and a new container of DMSO out of storage and allow them to warm up before use.
      • Weigh the peptide.
      • Add the calculated volume of DMSO to achieve a 50 mg/mL concentration.
      • Sonicate the mixture. Place the tube in an ultrasonic bath for several minutes until the solid is fully dissolved. Hygroscopic DMSO can absorb water from the air, which may affect solubility, so using a newly opened bottle is recommended [1].
      • Aliquot and store. Immediately after preparation, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month [1].
  • Q2: My peptide is not dissolving properly. What should I do?

    • A: If you encounter issues, try these steps:
      • Confirm Solvent and Concentration: Double-check that you are using DMSO and have not exceeded the recommended stock concentration of 50 mg/mL [1].
      • Extend Sonication: Sometimes, longer or more vigorous sonication is needed. Ensure the ultrasonic bath is functioning correctly.
      • Verify Storage Conditions: Check if the peptide or the DMSO has been exposed to moisture. If you suspect contamination, try a new aliquot of peptide from a different batch or a new bottle of DMSO.
      • Warm Gently: If sonication alone fails, you can try gently warming the tube in your hand or with a lukewarm water bath (not exceeding 37°C) during sonication.
  • Q3: How can I prevent solubility issues in the future?

    • A: The most critical factors are moisture control and handling.
      • Always use fresh, dry DMSO. Once opened, DMSO readily absorbs water. For critical experiments, consider purchasing small, sealed ampoules.
      • Practice good aliquot management. Avoid repeated freezing and thawing of the main stock solution.
      • Keep the peptide powder sealed and dry. Ensure the original vial is tightly closed and stored with desiccant as recommended.

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical path to follow if you face solubility challenges with this compound.

G Solubility Troubleshooting Workflow Start Peptide Won't Dissolve Step1 Use fresh DMSO & sonicate Start->Step1 Step2 Problem solved? Step1->Step2 Step3 Gently warm during sonication (≤ 37°C) Step2->Step3 No Success Proceed with Experiment Step2->Success Yes Step4 Problem solved? Step3->Step4 Step5 Confirm stock concentration is ≤ 50 mg/mL Step4->Step5 No Step4->Success Yes Step6 Try a new peptide aliquot or a different batch Step5->Step6 Contact Contact Supplier/Technical Support Step6->Contact

Key Considerations for Researchers

  • Hygroscopic DMSO: The note that "Hygroscopic DMSO has a significant impact on the solubility" is critical [1]. Using dry, freshly opened DMSO is often the single most important factor for successfully dissolving peptides like this compound.
  • Biological Activity Context: this compound is a selective V1 vasopressin agonist. Understanding its receptor activity can be important for designing your cellular assays and interpreting results beyond just solubility [1].

References

Troubleshooting Guide: Oxytocin Analogue Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are common stability issues and their solutions, based on recent studies:

Problem Area Specific Issue Potential Cause Recommended Solution Key Reference(s)
Enzymatic Degradation Short in vivo half-life Rapid cleavage by oxytocinases (e.g., P-LAP/IRAP, ERAP1, ERAP2) in blood serum [1]. Modify peptide structure (e.g., N-terminal deamination, D-amino acids, carba bridge) [1] [2]. [1] [3]
Susceptibility to general plasma peptidases. Introduce lipidation to enhance plasma protein binding, reducing free fraction available for degradation [2]. [2]
Chemical Instability Low pH sensitivity Susceptibility of specific functional groups (e.g., ESF) to acidic conditions [1]. Avoid functionalization strategies with low pH stability; prefer amide bond or oxime ligation [1]. [1]
Instability at neutral/basic pH Degradation of certain conjugates (e.g., ESF) at physiological pH [1]. Select more stable linker chemistries. The SFB-based analogue showed good stability at pH 7 [1]. [1]
Structural & Binding Issues Lack of in vivo efficacy Poor receptor selectivity, leading to off-target effects (e.g., activity on vasopressin V1a, V1b, or V2 receptors) [3] [2]. Design selective agonists. Replace Pro7 with Gly7 and lipidate Lys8 to improve OXTR selectivity and stability [2]. [3] [2]
Poor brain penetration Inability of tracer to cross the blood-brain barrier, limiting CNS studies [1]. Develop analogues that closely mimic native OT's physicochemical properties (e.g., similar hydrophobicity) [1]. [1]

Experimental Data & Protocol Summary

The table below summarizes data from recent studies on novel oxytocin analogues, providing a comparison point for your own experimental outcomes.

Analogue Name Key Structural Modifications Half-Life (in vivo) OXTR Affinity (EC50) Key Advantages / Notes
Native Oxytocin - ~1-6 min (human plasma) [3] 2.3 nM [2] Baseline for comparison. Metabolized by oxytocinases [1] [3].
[18F]dOTK8[SFB] N-terminal deamination, Leu8->Lys8, fluorobenzoate conjugation [1]. >12 hours (in rat & human serum, in vitro) [1] Comparable to native OT (lead candidate for PET imaging) [1]. High stability, suitable for PET imaging, OTR-specific accumulation [1].
ASK2131 Carba bridge (S->CH2), Pro7->Gly7, Leu8->Lys8, lipidation [2]. 2.3 hours (rat, sc administration) [2] 1.1 nM [2] Improved selectivity over V1aR, profound body weight reduction in DIO rats [2].
Detailed Protocol: Serum Stability Assay

This is a core methodology used to evaluate the metabolic stability of your analogues [1].

  • Preparation:

    • Test Compound: Prepare a stock solution of your oxytocin analogue.
    • Serum: Obtain fresh or commercially available rat and human serum.
    • Buffers: Have PBS (or similar) ready for dilution.
  • Incubation:

    • Spike the test compound into the serum to achieve a physiologically relevant concentration (e.g., in the µM range).
    • Incubate the mixture at 37°C under gentle agitation to mimic physiological conditions.
  • Sampling:

    • Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
    • Immediately mix each aliquot with an equal volume of acetonitrile or another organic solvent to precipitate serum proteins and halt enzymatic activity.
  • Analysis:

    • Centrifuge the samples to remove precipitated proteins.
    • Analyze the supernatant using Analytical RP-HPLC to quantify the percentage of intact peptide remaining at each time point.
    • Use LC-MS to identify the structures of major metabolites.
  • Data Processing:

    • Plot the percentage of intact peptide versus time.
    • Calculate the half-life (t₁/₂) of the analogue from the resulting curve.

Oxytocin Analogue Design & Validation Workflow

The following diagram illustrates the key stages in developing and characterizing a novel oxytocin analogue, as outlined in the research.

Start Design & Synthesis A Hydrophobicity Assessment (RP-HPLC Retention Time) Start->A B Chemical Stability Test (pH 3, 7, 9 buffers) Start->B C Serum Stability Assay (Metabolic Half-Life) Start->C D Target Engagement & Selectivity (Functional assays vs. OXTR, V1a/b/R, V2R) Start->D Lead Lead Candidate Identified A->Lead B->Lead C->Lead D->Lead E In Vivo Validation (e.g., PET Imaging, Efficacy Models) Lead->E

FAQ for Researchers

Q1: What are the primary strategies to improve the metabolic stability of oxytocin analogues? The main strategies involve modifying the peptide backbone to resist enzymatic degradation. This includes N-terminal deamination (removing the free amino group), replacing the disulfide bridge with a more stable carba bridge (replacing a sulfur with a methylene group, -CH2-), and the lipidation of the molecule to increase plasma protein binding, thereby shielding it from degradative enzymes [1] [2].

Q2: My analogue is stable in buffer but degrades rapidly in serum. What should I investigate? This is a classic sign of enzymatic degradation. Your focus should be on the actions of oxytocinases (a subfamily of M1 metallopeptidases like P-LAP/IRAP) and other serum peptidases [1]. Run a serum stability assay and use LC-MS to identify the primary cleavage products. This will tell you which peptide bond is being broken and guide your next round of structural stabilization (e.g., incorporating D-amino acids or other isosteric replacements at the cleavage site).

Q3: How can I quickly assess whether a structural modification is suitable? A combination of in vitro assays is most effective. Begin with hydrophobicity assessment via RP-HPLC to see if the analogue's properties are drug-like; a significant deviation from native oxytocin can predict poor biodistribution. Follow this with the serum stability assay and target engagement/selectivity assays to create a profile of stability and function before committing to costly and time-consuming in vivo studies [1].

References

reproducibility challenges with peptide antagonists

Author: Smolecule Technical Support Team. Date: February 2026

This resource provides troubleshooting guides and FAQs for common experimental issues, drawing from established research practices in the field [1] [2] [3].

Frequently Asked Questions (FAQs)

Q1: How can I confirm my peptide antagonist is binding specifically to its intended target? A peptide blocking (or pre-absorption) assay is the standard method to confirm binding specificity [1] [2]. This control experiment involves incubating your primary antibody with an excess of its immunizing peptide (the antagonist) before applying it to your sample. If the signal (e.g., on a western blot or in immunohistochemistry) is significantly reduced or disappears, it confirms the antibody's binding is specific to the epitope that the peptide mimics [1].

Q2: What are the critical parameters for characterizing antagonist-target interactions? Accurately measuring the kinetics of complex formation and the binding affinity is crucial for reproducibility. A fluorescence-based binding assay can be used to monitor these parameters in real-time [3]. The table below summarizes key quantitative data from a model system characterizing an Aβ(1–42) antagonist peptide:

Table 1: Characterization of a Model Peptide Antagonist (VFAFAMAFML)

Parameter Value Experimental Context
Association Rate Constant (kₒₙ) (4.0 ± 0.3) × 10⁻³ s⁻¹ [3] Inhibition of Aβ(1–42):CaM complex formation [3].
Half-time of Association 173 ± 10 seconds [3] Inhibition of Aβ(1–42):CaM complex formation [3].
Peptide:Antibody Ratio 5:1 (by weight) [1] Standard protocol for a peptide blocking assay [1].
Incubation Condition 30 min at room temperature or overnight at 4°C [1] Standard protocol for a peptide blocking assay [1].

Q3: Why might my peptide antagonist lose activity between experiments? Peptides and proteins are inherently unstable and susceptible to degradation, which is a major cause of inconsistent results [4]. Factors causing instability include:

  • Enzymatic Degradation: Proteases in solutions or on labware can cleave the peptide [4].
  • Physical-Chemical Instability: Processes like denaturation, aggregation, oxidation, and hydrolysis can occur during storage or handling. Agitation, pH, temperature, and ionic strength can accelerate these processes [4].
  • Surface Adsorption: Peptides can adhere to the walls of vials and tubes, reducing the effective concentration in solution [4].

Troubleshooting Guides

Problem: High Background or Non-Specific Binding in Assays This is a common issue that can be addressed with a peptide blocking assay.

Table 2: Troubleshooting Non-Specific Binding

Observation Potential Cause Solution
Multiple bands on a western blot. Antibody binding to off-target proteins with similar epitopes [2]. Perform a peptide blocking assay. Pre-incubate the antibody with a 5-fold excess (by weight) of the specific blocking peptide. The true specific band should disappear when using the blocked antibody [1] [2].
High background staining in IHC/ICC. Non-specific antibody binding to cellular components [1].
Signal persists after blocking. The antibody is binding to an epitope not represented by your peptide, or the blocking is incomplete [1]. Confirm peptide purity and sequence. Increase the peptide:antibody ratio or incubation time [1].

Problem: Inconsistent Biological Activity of the Peptide If your peptide's effect is variable between batches or experiments, focus on stability and handling.

  • Strategy 1: Optimize Storage and Handling

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
    • Solvents: Use stable, sterile solvents recommended for the peptide sequence.
    • Storage: Store at the recommended temperature, often -20°C or -80°C.
  • Strategy 2: Consider Structural Modification

    • For long-term projects, explore peptide engineering to enhance stability. Techniques like lipidation, cyclization, and polyethylene glycol (PEG) modification can improve a peptide's stability, prolong its circulation time, and enhance membrane permeability [4].

Experimental Workflow Visualization

The following diagram illustrates the logical flow and key decision points for setting up and validating a peptide blocking assay, a critical step for ensuring experimental reproducibility.

Key Experimental Protocols

Detailed Protocol: Peptide Blocking Assay [1]

This protocol is essential for validating antibody specificity and should be a standard control when characterizing a new peptide antagonist or antibody batch.

  • Determine Antibody Concentration: Use the optimal concentration of your primary antibody that gives a clear positive signal in your chosen assay (e.g., Western blot, IHC).
  • Prepare Antibody Solution: Dilute the antibody in an appropriate blocking buffer (e.g., TBST with 5% BSA) to twice the final volume needed for two experiments.
  • Split and Incubate with Peptide:
    • Divide the solution equally into two tubes.
    • To the "Blocked" tube, add a five-fold excess (by weight) of the blocking peptide.
    • To the "Control" tube, add an equivalent volume of plain buffer.
    • Incubate both tubes with agitation for 30 minutes at room temperature or overnight at 4°C.
  • Perform Staining Protocol: Use the "Blocked" antibody solution on one sample and the "Control" antibody solution on an identical replicate sample.
  • Analyze Results: Compare the signals. The staining or band that disappears when using the "Blocked" antibody is the specific signal for your target.

References

handling degraded (Phe2,Orn8)-oxytocin samples

Author: Smolecule Technical Support Team. Date: February 2026

Oxytocin Degradation Pathways and Kinetics

Understanding how and why oxytocin degrades is the first step in troubleshooting issues with your samples. The table below summarizes the main degradation pathways identified in scientific studies for native oxytocin, which are critical to consider for your analog as well [1].

Degradation Pathway Conditions (pH) Key Degradation Products
Deamidation [1] Acidic (pH 2.0) Deamidated species at Gln4, Asn5, and Gly9-NH2.
Disulfide Exchange & Aggregation [1] Neutral to Alkaline (pH 4.5, 7.0, 9.0) Trisulfide and tetrasulfide variants; disulfide- and dityrosine-linked dimers and larger aggregates.
Beta-Elimination [1] Neutral to Alkaline (pH 4.5, 7.0, 9.0) Not specified in detail, but contributes to overall degradation.

The stability of oxytocin is highly dependent on pH and temperature. Degradation follows (pseudo) first-order kinetics and is fastest at alkaline pH (e.g., pH 9.0), followed by neutral pH (7.0), acidic pH (2.0), and is slowest at pH 4.5 [1]. The relationship between temperature and degradation rate can be described by the Arrhenius equation, with the highest activation energy (indicating greater stability) found at pH 4.5 [1].

The following diagram illustrates the core degradation workflow for oxytocin, which your analog will also be susceptible to:

oxytocin_degradation Start Oxytocin Sample Storage Storage Conditions (pH, Temperature) Start->Storage Influences DegPath1 Deamidation Storage->DegPath1 e.g., Low pH DegPath2 Disulfide Exchange & Aggregation Storage->DegPath2 e.g., Neutral/Alkaline pH DegPath3 Beta-Elimination Storage->DegPath3 e.g., Neutral/Alkaline pH Product1 Deamidated Species (Loss of charge, potential loss of activity) DegPath1->Product1 Product2 Sulfide-linked Variants (Trisulfide, Tetrasulfide) and Covalent Dimers/Aggregates DegPath2->Product2 Product3 Degraded Product DegPath3->Product3

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, using the degradation knowledge as a foundation.

Frequently Asked Questions
  • Q1: What is the most critical factor to control for maximizing the shelf-life of my (Phe2, Orn8)-oxytocin solution?

    • A: pH and temperature. Based on data for native oxytocin, formulating and storing your sample at a slightly acidic pH (around 4.5) and at refrigerated or frozen temperatures will significantly slow down degradation. The stability of oxytocin decreases in the order: pH 4.5 > pH 2.0 > pH 7.0 > pH 9.0 [1].
  • Q2: I suspect my sample has aggregated. What are the signs, and how can I confirm this?

    • A: Visible precipitates or a hazy solution can indicate aggregation. To confirm, you can use High-Performance Size-Exclusion Chromatography (HP-SEC), which can separate and detect covalent aggregates and dimers based on their size [1]. The formation of dityrosine-linked dimers can also be detected by fluorescence spectroscopy [1].
  • Q3: Why might my (Phe2, Orn8)-oxytocin show reduced biological activity even when HPLC analysis looks clean?

    • A: Your analog substitutes Tyrosine (Tyr) at position 2 with Phenylalanine (Phe). In native oxytocin, Tyr2 is part of the active site and is also a key residue susceptible to oxidation and involvement in dityrosine dimer formation [1]. The substitution itself may alter receptor binding, but degradation products like nearly invisible deamidations (e.g., at Asn5 or Gln4) or early-stage aggregation not yet visible on the main HPLC trace could be responsible for the loss of activity without a major shift in the chromatogram.
Common Problems & Solutions

The table below lists potential issues and evidence-based corrective actions.

Problem Potential Causes Recommended Solutions
Loss of intact peptide (by HPLC) High temperature, incorrect pH, prolonged storage [1]. Adjust formulation to pH ~4.5; store samples at -20°C or lower; minimize freeze-thaw cycles.
Formation of multiple peaks (by RP-HPLC) Deamidation (acidic conditions) or disulfide bridge variants (neutral/alkaline conditions) [1]. Identify degradation type via MS/MS; use freshly prepared buffers at the correct pH; consider adding antioxidants for sulfide variants.
Reduced activity in bioassays Degradation at critical residues (e.g., deamidation of Asn5, aggregation) [1]. Confirm identity of degradation products; ensure sample is freshly prepared or properly stored; test a new aliquot from a reliable stock.

Experimental Protocols for Analysis

Here are methodologies for analyzing your samples, based on techniques used in stability studies.

Protocol 1: Monitoring Degradation by Reversed-Phase HPLC (RP-HPLC)

This is the primary method for quantifying the loss of intact peptide.

  • Equipment Setup: Use an RP-HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 μm). A UV detector set at 220 nm (for peptide bonds) and 280 nm (for aromatic residues) is recommended [1].
  • Mobile Phase: Prepare a phosphate buffer (e.g., 65 mM, pH 5.0) to minimize further degradation during analysis. Use acetonitrile as the organic modifier [1].
  • Gradient Elution: Employ a gradient. An example from the literature increases acetonitrile from 15% to 60% over 25 minutes [1].
  • Analysis: Inject samples and quantify the peak area of intact (Phe2, Orn8)-oxytocin. Degradation will appear as new peaks with different retention times. The degradation rate constant can be determined from the disappearance of the main peak over time [1].
Protocol 2: Identifying Degradation Products by Mass Spectrometry (ESI-MS/MS)

This protocol is essential for identifying the chemical nature of degradation products observed in HPLC.

  • Sample Preparation: Collect fractions from the HPLC corresponding to new peaks suspected to be degradation products.
  • Mass Analysis: Analyze the fractions using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
  • Identification:
    • Deamidation: Look for mass increases of +1 Da for each deamidation event (Asn→Asp, Gln→Glu, or Gly-NH₂→Gly-OH) [1].
    • Sulfide Bridging: Trisulfide and tetrasulfide variants will show mass increases of +32 Da and +64 Da, respectively, compared to the native disulfide [1].
    • Covalent Dimers: Look for peaks with approximately double the mass of the monomer, which indicate disulfide-linked or dityrosine-linked dimers [1].

The experimental workflow for this analysis is straightforward:

analysis_workflow Step1 1. Analyze Sample via RP-HPLC Step2 2. Collect Fraction(s) of Degradation Product(s) Step1->Step2 Step3 3. Analyze Fraction(s) via ESI-MS/MS Step2->Step3 Step4 4. Identify Structural Modification Step3->Step4

References

Troubleshooting Guide: Low Potency in Oxytocin Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core issues, their underlying causes, and the primary experiments needed for diagnosis.

Problem Area Root Cause Key Characterization Experiments
Receptor Binding & Selectivity [1] Low affinity for OTR; high affinity for vasopressin receptors (V1aR, V1bR, V2R). Competitive receptor binding assays; Second messenger assays (Ca²⁺, cAMP).
Metabolic Stability [2] Rapid degradation by proteases (e.g., oxytocinases) in serum or tissue. Serum stability assay; Liquid Chromatography-Mass Spectrometry (LC-MS) metabolite ID.
Functional Selectivity (Biased Signalling) [1] Analogue preferentially activates a signaling pathway that does not elicit the desired physiological response. BRET/FRET biosensors for G protein activation; β-arrestin recruitment assays.
Tissue Exposure & Selectivity [3] Poor penetration into target tissue (e.g., brain) or excessive accumulation in non-target tissues leading to toxicity. Structure-Tissue Exposure/Selectivity Relationship (STR) analysis; Preclinical PET imaging.
Experimental Protocols for Diagnosis

1. Receptor Binding Affinity and Selectivity

  • Objective: Determine the analogue's potency (IC₅₀) and selectivity for OTR over vasopressin receptors.
  • Methodology:
    • Membrane Preparation: Use cell membranes from a system (e.g., COS-7, HEK293) transfected to express the human OTR or vasopressin receptors (V1aR, V1bR, V2R) [1].
    • Competitive Binding: Incubate membranes with a fixed concentration of a radioactive ligand (e.g., [³H]-oxytocin) and increasing concentrations of your unlabeled analogue.
    • Data Analysis: Measure the displacement of the radioactive ligand. Calculate the IC₅₀ value using a nonlinear regression model to determine the analogue's inhibitory concentration at 50%.

2. Metabolic Stability in Serum

  • Objective: Evaluate the stability and half-life (t₁/₂) of the analogue in biological media [2].
  • Methodology:
    • Incubation: Spike the analogue into rat or human serum (e.g., 95% serum, 5% analogue solution).
    • Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
    • Analysis: Precipitate proteins and analyze the supernatant via analytical RP-HPLC to quantify the remaining intact peptide.
    • Metabolite ID: Use LC-MS to identify the primary metabolites, which can inform structural modifications to improve stability [2].

3. Functional Selectivity and G Protein Coupling

  • Objective: Identify if the analogue is a "biased agonist" that selectively activates specific downstream pathways [1].
  • Methodology:
    • BRET Biosensors: Transfert cells with the OTR and BRET biosensors for different Gα subunits (Gq, Gi1, Gi2, Gi3, Go) or β-arrestin [1].
    • Stimulation: Stimulate the cells with a range of concentrations of oxytocin and your analogue.
    • Measurement: Monitor the BRET signal in real-time to quantify the efficacy and potency of the analogue for activating each specific pathway relative to the native oxytocin response.

4. Structure-Tissue Exposure/Selectivity Relationship (STR) Analysis

  • Objective: Understand how chemical modifications affect the drug's distribution to target and non-target tissues [3].
  • Methodology:
    • Design & Synthesis: Create a series of analogues with systematic structural changes.
    • In Vivo Distribution: Use quantitative whole-body autoradiography or PET imaging (if a radiotracer is available) in animal models to measure the concentration of the compound in various tissues over time [2] [3].
    • STR Modeling: Correlate structural features with tissue exposure data to derive STR, guiding the optimization of tissue selectivity.

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the complex signaling of the OXT/OTR system, which is the basis for understanding functional selectivity. A biased agonist might, for example, activate Gi-mediated pathways but not Gq or β-arrestin pathways.

OTR_Signaling cluster_cell Cell Membrane OTR OTR Gq Gq Protein OTR->Gq Gi Gi Protein OTR->Gi BetaArr β-Arrestin OTR->BetaArr OXT Oxytocin (OXT) OXT->OTR Calcium Calcium Gq->Calcium ↑ IP3 / DAG ↑ Cytosolic Ca²⁺ cAMP cAMP Gi->cAMP ↓ cAMP Internalization Internalization BetaArr->Internalization Receptor Internalization

Diagram 1: Oxytocin Receptor Signaling Pathways. The diagram shows how OXT binding can activate multiple downstream effectors, including Gq and Gi proteins, and recruit β-arrestin, leading to different physiological responses.

The STAR Framework for Drug Optimization

The Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) framework proposes that optimal drug candidates should be classified based on both their potency/selectivity and their tissue exposure/selectivity [3]. The following diagram visualizes this classification, which is crucial for balancing clinical dose, efficacy, and toxicity.

STAR_Framework HighPotency High Specificity/Potency ClassI Class I: Optimal Candidate Low Dose Needed High Efficacy/Safety HighPotency->ClassI ClassII Class II: Cautious Evaluation High Dose Needed High Efficacy & Toxicity Risk HighPotency->ClassII LowPotency Low Specificity/Potency ClassIII Class III: Promising but Overlooked Low Dose Needed Manageable Toxicity LowPotency->ClassIII ClassIV Class IV: Terminate Early Inadequate Efficacy/Safety LowPotency->ClassIV HighTissue High Tissue Exposure/Selectivity LowTissue Low Tissue Exposure/Selectivity ClassI->HighTissue ClassII->LowTissue ClassIII->HighTissue ClassIV->LowTissue

Diagram 2: The STAR Framework for Drug Candidate Classification. This framework helps in selecting candidates based on potency and tissue exposure properties [3].

References

storage conditions for labile peptides

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the best long-term storage method for lyophilized peptides? For long-term storage (over 4 weeks), lyophilized peptides should be kept at -20°C or -80°C in airtight, light-resistant vials. To maximize stability, protect them from moisture by including a desiccant and, for highly sensitive peptides, purge the vial with an inert gas like nitrogen or argon before sealing [1] [2] [3].

  • My peptide vial was left at room temperature for a week. Is it still usable? Lyophilized peptides are generally stable at room temperature for several days to weeks [1]. However, prolonged exposure can lead to gradual degradation, especially if the peptide contains unstable residues or was exposed to humidity or light [4]. It is best to assess its integrity through analytical methods like HPLC or mass spectrometry before use in critical experiments.

  • How should I handle a peptide that arrived as a gel or looks wet? Some peptides, particularly short sequences, are highly hygroscopic and can absorb moisture from the air, appearing as a gel or wet solid upon receipt [1]. This does not necessarily mean the peptide is degraded. You can attempt to re-lyophilize it to remove the absorbed water or dissolve it directly in an appropriate solvent for immediate use.

  • Why is my reconstituted peptide solution cloudy? A cloudy solution indicates that the peptide has not fully dissolved and is in suspension [5] [6]. This can happen if the solvent is not optimal. You can try sonicating the solution in a water bath, gently warming it, or adding a minimal amount of a stronger solvent like DMSO (if compatible with your assay) to achieve a clear solution [7] [6].

Peptide Storage Conditions: A Quick Reference

The following table summarizes the key storage conditions for different peptide forms based on current guidelines.

Peptide Form Short-Term Storage (≤ 4 weeks) Long-Term Storage (> 4 weeks) Key Considerations & Risks
Lyophilized Powder 4°C or room temperature (for days/weeks) [1] [5] -20°C or -80°C [1] [2] Moisture, light, and oxygen are primary risks. Can be stable for months to years if stored correctly [4] [3].
Reconstituted Solution Up to 1-2 weeks at 4°C [1] [2] Aliquots at -20°C (3-4 months) or -80°C (~1 year) [1] Highly unstable. Avoid repeated freeze-thaw cycles. Susceptible to hydrolysis and microbial growth [1] [6].

| Amino Acids of Concern | (Not applicable) | (Not applicable) | Cys, Met, Trp: Prone to oxidation [2] [6]. Asn, Gln: Prone to deamidation [1] [8]. |

Experimental Protocol: Standard Peptide Handling and Reconstitution

Principle: The goal is to dissolve the peptide into a stable stock solution for experiments while minimizing degradation. Always wear appropriate personal protective equipment (PPE) including gloves and safety glasses [1].

Workflow Overview:

Start Start: Receive Lyophilized Peptide A Allow vial to warm to RT before opening Start->A B Calculate Net Charge at pH 7 A->B C Select Initial Solvent B->C D Add solvent, sonicate, and gently agitate C->D E Solution clear? D->E F Proceed to dilute and aliquot E->F Yes G Try alternative solvent strategy E->G No H End: Store aliquots at recommended temperature F->H G->F Once clear

Materials:

  • Lyophilized peptide
  • Sterile, deionized water
  • Optional solvents: 0.1% acetic acid, 0.1% ammonium bicarbonate, acetonitrile, DMSO, DMF [8] [7] [6]
  • Sonicating water bath
  • Vortex mixer
  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Equilibration: Remove the peptide from the freezer and let the sealed vial warm to room temperature before opening. This prevents condensation and moisture uptake [2] [8] [3].
  • Solvent Selection:
    • Calculate the net charge of your peptide based on its amino acid composition [8] [6].
    • Basic/Positive Net Charge: Begin with sterile water or 0.1% acetic acid [8] [7].
    • Acidic/Negative Net Charge: Begin with sterile water or 0.1% ammonium bicarbonate [8] [7].
    • Neutral/High Hydrophobicity: Begin with a small volume of organic solvent like acetonitrile, isopropanol, or DMSO [8] [7] [6].
  • Reconstitution:
    • Add a small amount of the selected solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
    • Sonicate the vial in a water bath for several minutes and gently agitate (vortex) to aid dissolution. Do not overheat [7] [5].
    • If the solution is not clear, proceed to the next step. A clear solution indicates full dissolution [5] [6].
  • Alternative Strategies:
    • If the initial solvent fails, lyophilize the peptide again and try a different solvent from the list above [8].
    • For persistently insoluble peptides, use chaotropic agents like guanidine hydrochloride or urea [7] [6].
  • Aliquoting and Storage:
    • Once dissolved, dilute the stock solution to your desired working concentration using an assay-compatible buffer.
    • Immediately aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles [1] [2].
    • Clearly label all aliquots and store them based on your planned use timeline, following the guidelines in the table above.

Troubleshooting Common Peptide Issues

Problem Possible Cause Solution
Peptide does not dissolve Incorrect solvent choice; high hydrophobicity; aggregation. Recalculate net charge and try a different solvent class. For hydrophobic peptides, use organic solvents (DMSO, DMF) or chaotropic agents [7] [6].
Reconstituted solution loses activity quickly Degradation in solution; repeated freeze-thaw cycles; microbial contamination. Always store solutions at -20°C or below in single-use aliquots. Use sterile buffers at pH 5-6 and consider filtering through a 0.2 µm filter [2] [6].
Lyophilized powder changes color Oxidation of residues like Cys, Met, or Trp. For new synthesis, request the peptide be shipped in vials purged with inert gas. For existing stock, purge the vial with nitrogen or argon before resealing [2] [6].
Low peptide recovery from vial Adsorption of the peptide to the vial walls. Use glass vials or low-adsorption polypropylene vials, especially for hydrophobic or dilute peptides [8] [5].

References

comparing (Phe2,Orn8)-oxytocin with other vasotocin analogues

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Selected Vasopressin and Oxytocin Analogues

The table below summarizes key peptide analogues discussed in the scientific literature, which are often used as reference points or therapeutic agents.

Analogue Name Primary Receptor Selectivity Key Pharmacological Characteristics & Clinical/Research Use
Desmopressin (dDAVP) [1] [2] V2 receptor agonist Highly selective for renal V2 receptors; prolonged antidiuretic activity; used to treat diabetes insipidus [1] [2].
Terlipressin [2] V1a receptor agonist Synthetic long-acting analogue; prodrug converted to lysine-vasopressin; used for variceal bleeding [2].
Atosiban [1] [3] Oxytocin receptor antagonist Peptide antagonist; used to delay premature labor [1] [3].
Carbetocin [3] Oxytocin receptor agonist Long-acting OT agonist; used to prevent postpartum hemorrhage [3].
VDAVP [1] V2 receptor agonist Peptide analogue with high selectivity for V2 over V1a receptors (A/P ratio: 17,650) used as a research tool [1].
[Thr4, Gly7]OT [1] Oxytocin receptor agonist Peptide with high selectivity for OT receptors over V1a and V2 receptors (O/P ratio: >16,600) [1].
d[D-Tyr(Et)², Thr⁴, Orn⁸]OT Not specified in results An oxytocin antagonist; specific quantitative comparison data with other analogues not available in search results.

Experimental Approaches for Profiling Analogues

Researchers characterize these analogues using established pharmacological methods. The workflow below outlines a common assay for evaluating receptor signaling:

cluster_1 Key Assay Steps cluster_2 Signaling Readouts Cell Preparation Cell Preparation Ligand Application Ligand Application Cell Preparation->Ligand Application Calcium Mobilization Calcium Mobilization Ligand Application->Calcium Mobilization Membrane Potential Membrane Potential Ligand Application->Membrane Potential Data Analysis Data Analysis Calcium Mobilization->Data Analysis Membrane Potential->Data Analysis

The diagram illustrates a typical workflow. Here are the detailed methodologies for key experiments:

  • Cell-Based Calcium Mobilization Assay: This protocol measures Gq-protein-mediated signaling, a primary pathway for OT and V1a receptors.

    • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the receptor of interest (e.g., human OTR) are used because they lack endogenous OTR/AVP receptors [4].
    • Dye Loading: Cells are plated and loaded with a fluorescent, cell-permeant calcium indicator like Fluo-3 AM [4].
    • Ligand Application: After establishing a baseline, various concentrations of the peptide analogue are added to the wells using an automated pipettor [4].
    • Signal Measurement: Fluorescence (excitation 488 nm, emission 538 nm) is measured in real-time using a instrument like a FLIPR plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration ([Ca²⁺]ᵢ), allowing for the calculation of potency (EC₅₀) [4].
  • Membrane Hyperpolarization Assay: This assay investigates downstream effects of calcium signaling.

    • Method: Electrophysiological techniques or fluorescent membrane potential dyes are used.
    • Mechanism: The initial rise in intracellular calcium activates calcium-dependent potassium (K⁺) channels (e.g., IKCa, BKCa). The efflux of K⁺ leads to membrane hyperpolarization [4].
    • Inhibition Studies: The contribution of specific K⁺ channels is determined using selective inhibitors such as TRAM-34 (for IKCa channels) or paxilline (for BKCa channels) [4].

Interpretation of Comparative Data

When comparing analogues, researchers focus on several key pharmacological parameters derived from these experiments:

  • Potency (EC₅₀): The concentration of an agonist that produces 50% of its maximal effect. A lower EC₅₀ indicates higher potency [1] [4].
  • Selectivity: A compound's ability to activate one receptor over another. This is often expressed as a ratio of potencies (e.g., O/P ratio for oxytocic vs. vasopressor activity) [1].
  • Signaling Bias: The phenomenon where a ligand preferentially activates one intracellular signaling pathway (e.g., calcium mobilization) over another (e.g., receptor internalization) downstream of the same receptor [3] [4].

References

receptor binding affinity of (Phe2,Orn8)-oxytocin

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of (Phe²,Orn⁸)-Oxytocin

The table below summarizes the key characteristics of (Phe²,Orn⁸)-oxytocin (also referred to as [Phe²,Orn⁸]VT or Vasotocin analogue) based on the retrieved research.

Aspect Description
Primary Pharmacological Role Characterized as a V1 vasopressin receptor agonist in rat brain studies [1].
Receptor Selectivity In the rat brain, it distinguishes V1 receptors from renal V2 and anterior pituitary V1b receptors [1]. For human receptors, it presents a mixed V1a/Oxytocin receptor (OTR) pharmacological profile [2].
Key Experimental Findings Used in competition experiments to define the ligand specificity of vasopressin binding sites in the rat brain, confirming they are V1 receptors [1].
Notable Characteristics A vasotocin structural analogue, F-180, was designed based on its structure. Marked species-specific differences exist; its selectivity for human V1a receptors is weak compared to its action on rat receptors [2].

Experimental Context & Methodologies

The studies referencing (Phe²,Orn⁸)-oxytocin employed several sophisticated techniques to characterize its function. Here are the key methodological details that support the data in the table:

  • Ligand Binding and Specificity assays: The foundational study used light microscopic autoradiography on rat brain slices. The binding specificity of tritiated vasopressin ([³H]AVP) and oxytocin ([³H]OT) was assessed through competition experiments. In these assays, (Phe²,Orn⁸)VT was used as an unlabeled competing ligand to confirm that the sites binding [³H]AVP were V1 receptors, as it effectively displaced the radioligand [1].
  • Receptor Profiling: Later research characterized the compound's affinity for human receptors using radioligand binding assays on cell membranes from CHO (Chinese Hamster Ovary) cells that were genetically engineered to stably express individual human vasopressin and oxytocin receptor subtypes (hV1a-R, hV1b-R, hV2-R, hOT-R). This method allowed for a precise determination of its binding affinity (Ki) and selectivity profile for each human receptor [2].
  • Functional Assays: Beyond binding, functional studies are crucial. While not directly reported for (Phe²,Orn⁸)-oxytocin in these results, the standard approach is demonstrated with the related analogue F-180. This involves measuring second messenger systems; for V1a receptors, which are coupled to Gq proteins, this typically entails measuring the stimulation of inositol phosphate accumulation in transfected cells or primary tissue cultures [2].

Neurohypophyseal Peptide Receptor Interactions

Based on the search results, (Phe²,Orn⁸)-oxytocin is part of a family of structurally related nonapeptides. The following diagram illustrates the general signaling pathways activated by these peptides and their receptors, which provides context for its pharmacological action.

G Peptide Neurohypophyseal Peptide (e.g., AVP, OT) V1aR V1a Receptor Peptide->V1aR (Phe²,Orn⁸)VT is a V1 agonist V1bR V1b Receptor Peptide->V1bR V2R V2 Receptor Peptide->V2R OTR Oxytocin Receptor (OTR) Peptide->OTR (Phe²,Orn⁸)VT has affinity Gq Gq/11 Protein V1aR->Gq V1bR->Gq Gs Gs Protein V2R->Gs OTR->Gq Primary Gi Gi Protein OTR->Gi Alternative OTR->Gs Alternative Metab Metabolic & CNS Effects OTR->Metab PLC Phospholipase C (PLC) Gq->PLC Gq->Metab AC_i Inhibition of Adenylyl Cyclase Gi->AC_i AC_s Stimulation of Adenylyl Cyclase Gs->AC_s IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_i ↓ cAMP AC_i->cAMP_i cAMP_s ↑ cAMP AC_s->cAMP_s Contract Smooth Muscle Contraction IP3->Contract Prolif Proliferative Effects DAG->Prolif AntiP Anti-Proliferative Effects cAMP_i->AntiP Water Water Reabsorption cAMP_s->Water

This diagram shows that (Phe²,Orn⁸)-oxytocin primarily targets the V1 receptor pathway, which is coupled to Gq proteins and leads to phospholipase C (PLC) activation. This pathway is known to mediate effects like smooth muscle contraction [1] [3]. The oxytocin receptor (OTR), for which the compound also shows affinity, can signal through multiple G-proteins (Gq, Gi, Gs), resulting in diverse cellular outcomes including proliferation, metabolism, and social behaviors [3] [4].

References

efficacy comparison of oxytocin receptor antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Atosiban in Experimental Models

Experimental Model Tissue/Condition Key Efficacy Findings Concentrations/Doses Tested
Rat Organ Bath [1] Bladder & Prostate (Obese & Non-obese rats) ↓ Spontaneous contractions (Bladder: p<0.0001 obese, p<0.01 non-obese; Prostate: p<0.01 obese, p<0.0001 non-obese). Attenuated oxytocin-induced contractions in obese rat bladder (p<0.05 at 10 µM) [1] 1 µM and 10 µM
Human Organ Bath [2] Prostate (from male patients) ↓ Spontaneous contractions (p < 0.05). Individual responsiveness to Atosiban was greater in tissue from older men (R² = 0.472, p < 0.05) [2] 1, 10, 100, and 300 nM
Rat Autism Model [3] Valproic acid (VPA)-induced autism Ameliorated autistic-like behaviors (social impairment, anxiety, stereotypical behavior). Improved impairments in synaptic plasticity [3] 100 µg/5 µl, intracerebroventricular (ICV) injection

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Organ Bath Studies (Rat & Human Tissues)

This protocol is used to measure the contractile activity of isolated tissue strips and is common in drug efficacy studies [1] [2].

  • Tissue Preparation: Bladder and prostate tissues (from rats or humans) are dissected and cut into strips of equal mass.
  • Mounting and Equilibration: Tissue strips are mounted in organ baths containing oxygenated physiological saline solution (e.g., Krebs–Henseleit) under a resting tension of 0.5-1 g (rat) or 25 mN (human). Tissues equilibrate for 60 minutes.
  • Drug Application:
    • Spontaneous Contractions: After recording baseline spontaneous contractions, the tissue is incubated with increasing concentrations of Atosiban. Contractile activity (frequency, amplitude, area under the curve) is recorded and analyzed.
    • Oxytocin-Induced Contractions: Tissues are pre-incubated with Atosiban or vehicle before exposure to cumulative concentrations of oxytocin to assess the antagonist's inhibitory effect.
  • Viability Check: Tissue responsiveness is validated by challenging with a high-potassium solution (e.g., 20 mM KCl) at the experiment's end [1] [2].
In Vivo Behavioral Study (Rat Autism Model)

This protocol assesses the impact of a drug on complex behaviors in an animal model of disease [3].

  • Animal Model: Female rat offspring with autism-like behaviors are induced by prenatal exposure to valproic acid (VPA).
  • Drug Administration: Atosiban (100 µg/5 µl) or a vehicle control is administered via intracerebroventricular (ICV) injection.
  • Behavioral Testing: A battery of tests is performed to quantify autistic-like behaviors:
    • Three-Chamber Test: Measures sociability and preference for social novelty.
    • Elevated Plus Maze & Open Field Test: Assess anxiety-like behavior.
    • Marble Burying Test: Measures repetitive, compulsive-like behavior.
  • Synaptic Plasticity Analysis: Electrophysiological recordings (e.g., field excitatory postsynaptic potentials, fEPSP) and Golgi-cox staining are used to evaluate functional and structural synaptic plasticity in the brain [3].

Oxytocin Receptor Signaling Pathway

The efficacy of OXTR antagonists is rooted in their ability to block a specific signaling cascade. The diagram below illustrates the core pathway activated when oxytocin binds to its receptor.

G OXT Oxytocin (OXT) OXTR Oxytocin Receptor (OXTR) OXT->OXTR Binds Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds Contraction Smooth Muscle Contraction DAG->Contraction (Via PKC) Cytosol_Ca Cytosolic Ca²⁺ ↑ Ca_Store->Cytosol_Ca Releases Cytosol_Ca->Contraction Triggers Atosiban Atosiban Atosiban->OXTR Blocks

This pathway highlights that Atosiban functions as a competitive antagonist at the OXTR, preventing the natural hormone from initiating the downstream signaling cascade that ultimately leads to smooth muscle contraction [4] [5].

Research Context and Comparison Gaps

When interpreting this data, it's crucial for professionals to note the current landscape of OXTR antagonist research:

  • Predominance of Atosiban Data: Most available experimental data revolves around Atosiban because it is the only OXTR antagonist currently approved for clinical use (for preterm labor) [4]. This makes it a common tool for proof-of-concept studies in other conditions, such as BPH and autism.
  • Other Investigational Antagonists: The search results mention other antagonists like barusiban, retosiban, L-368,899, and SSR-126768A [4]. However, detailed efficacy data for these compounds in direct comparison to Atosiban is not available in the public domain, as many are used as pharmacological tools or are in early stages of clinical development.
  • Antibody Specificity Caution: A key methodological challenge in this field is the lack of commercially available, specific antibodies for detecting the OXTR in brain tissue, which can affect the reliability of immunohistochemistry and Western blot results [6].

References

validating (Phe2,Orn8)-oxytocin as research tool

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile & Functional Activity

The table below summarizes the available experimental data on the receptor affinity and functional activity of (Phe²,Orn⁸)-Oxytocin.

Receptor / Assay System Activity (EC₅₀) Functional Role
Human V1a Vasopressin Receptor (in HEK293 cells) 0.27 nM [1] Primary activity; induces calcium signaling & phosphoinositide turnover [2].
Rat V1a Vasopressin Receptor (in HEK293 cells) 0.12 nM [1] High potency agonist.
Human V1b Vasopressin Receptor (in Flp-In-293 cells) 25 nM [1] Agonist activity.
Human V2 Vasopressin Receptor (in HEK293 cells) 155 nM [1] Weak agonist activity; demonstrates selectivity over V2.
Human Oxytocin (OT) Receptor (in CHO-K1 cells) > 10,000 nM [1] Negligible activity; confirms high selectivity for V1 over OT receptors.
Rabbit Epididymis Contractility (ex vivo) 280 nM [1] Functional correlate of V1 receptor activation in tissue.

Molecular Mechanism of Action

The high selectivity of (Phe²,Orn⁸)-Oxytocin arises from its specific molecular interactions. The following diagram illustrates the core signaling pathway it activates upon binding to the V1a receptor.

G Compound (Phe²,Orn⁸)-Oxytocin V1aR V1a Vasopressin Receptor Compound->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease Signals PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease->PKC Co-activates

This pathway is consistent with established V1 receptor signaling, where activation leads to a rise in intracellular calcium, a key second messenger [2].

Key Experimental Protocols

To validate (Phe²,Orn⁸)-Oxytocin in your research, you can employ the following established methodologies.

Calcium Fluorometry Assay

This method directly measures the increase in intracellular calcium, a primary downstream effect of V1 receptor activation.

  • Principle: Use cells expressing the V1a receptor (e.g., HEK293) loaded with a fluorescent calcium indicator like Fura-2 or Fluo-4.
  • Procedure:
    • Culture and seed cells onto appropriate dishes or plates.
    • Load cells with the calcium-sensitive fluorescent dye.
    • Place the sample in a fluorometer and establish a baseline reading.
    • Apply (Phe²,Orn⁸)-Oxytocin and monitor the fluorescence signal in real-time.
  • Expected Outcome: A marked and sustained rise in intracellular calcium, which may exhibit oscillations, confirming functional V1 receptor activation [2].
Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the upstream product of PLCβ activation, providing a direct measure of receptor-mediated Gq signaling.

  • Principle: Use cells pre-labeled with [³H]-myo-inositol. Stimulation of the V1 receptor leads to the production of [³H]-inositol phosphates (IP1), which can be quantified.
  • Procedure:
    • Pre-label cells with [³H]-myo-inositol for several hours.
    • Stimulate cells with (Phe²,Orn⁸)-Oxytocin in the presence of LiCl (to inhibit inositol phosphate degradation).
    • After incubation, terminate the reaction and extract the inositol phosphates.
    • Separate [³H]-IP1 via anion-exchange chromatography and measure accumulation using a scintillation counter.
  • Expected Outcome: A significant, concentration-dependent accumulation of [³H]-IP1, which should be blocked by a selective V1 receptor antagonist [2].
Reporter Gene Assay for Receptor Selectivity

This functional cell-based assay is ideal for high-throughput profiling of compound activity across different receptor subtypes.

  • Principle: Use engineered cell lines (e.g., CHO-K1, Flp-In-293) stably expressing a target human receptor (OTR, V1a, V1b, V2) and a reporter gene (e.g., luciferase) driven by a response element sensitive to pathway activation.
  • Procedure:
    • Plate cells expressing the desired receptor.
    • Treat with a range of concentrations of (Phe²,Orn⁸)-Oxytocin.
    • After incubation, lyse cells and measure reporter gene activity (e.g., luminescence).
    • Calculate EC₅₀ values from the dose-response curves.
  • Expected Outcome: A potent EC₅₀ on V1a and V1b receptors, and minimal activity on OTR and V2 receptors, confirming its selective profile [1].

Application Notes for Researchers

When using (Phe²,Orn⁸)-Oxytocin as a research tool, please note:

  • Solubility: The compound is soluble in DMSO at 50 mg/mL (50.39 mM). Hygroscopic DMSO can impact solubility, so use newly opened solvent [1].
  • Storage: For long-term stability, store the powder at -80°C. Prepare stock solutions in DMSO and store aliquots at -80°C for up to 6 months, avoiding repeated freeze-thaw cycles [1].
  • Critical Control: Always include a selective V1 receptor antagonist (e.g., d(CH₂)₅[Tyr(Me)²]vasopressin) in your experiments. The activity of (Phe²,Orn⁸)-Oxytocin should be completely blocked by this antagonist, which is a key validation of its mechanism of action [2].

References

biological activity comparison of modified oxytocin peptides

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Modified Oxytocin Peptides

Peptide Analog Name Key Structural Modifications Primary Experimental Findings Key References

| dOTK8[SFB] (PET Tracer Candidate) | N-terminal deamination (dCys1); Leu8→Lys8; Lys8 functionalized with fluorobenzoate. | • Hydrophobicity: Similar to endogenous OT. • Stability: Stable in serum (t₁/₂ >12 h). • Function: Successfully used for preclinical PET imaging; showed specific accumulation in OTR-rich tissues. | [1] | | Fluorescent Tracers (e.g., d(Orn)8OT-[PEG5]-d-Lys) | Orn8 modification; attachment of bright, photostable fluorophores (e.g., Cy3, Cy5) via a PEG linker with d-Lys. | • Selectivity: High for OTR over vasopressin receptors. • Function: Enables OTR visualization, activation, and internalization in live and fixed cells; suitable for super-resolution microscopy and FACS. | [2] | | Position 7 Modified Antagonists (e.g., [Mpa¹, d-Tyr(Et)², d-Tic⁷]OT) | Deamination at position 1; d-Tyr(Et) at position 2; conformationally restricted d-Tic at position 7. | • Activity: Potent anti-OT (antagonist) activity in rat uterotonic assay. • Selectivity: High affinity for human OTR; no significant pressor activity (selective over vasopressin receptors). | [3] |


Experimental Protocols for Key Assays

The evaluation of oxytocin analogs typically involves a suite of biochemical and pharmacological tests. Here are the core methodologies referenced in the studies.

Receptor Binding Affinity Assays
  • Purpose: To determine how tightly a modified peptide binds to the oxytocin receptor (OTR) and related vasopressin receptors (V1aR, V1bR, V2R) to assess potency and selectivity [4].
  • Typical Protocol: Competition binding assays are performed using cell membranes expressing human OTR. The assay measures the ability of the new analog to displace a known radioactive ligand (e.g., ³H-oxytocin). The results are expressed as an inhibitory constant (Ki), with a lower Ki indicating higher affinity [4] [3].
Functional Bioassays *In Vitro*
  • Purpose: To determine if the analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
  • Typical Protocol: The most common assay tests the compound's effect on uterine muscle contraction. Isolated rat uterine horn is mounted in an organ bath. The tissue is exposed to the analog to see if it induces contraction (agonism) or inhibits contractions induced by endogenous oxytocin (antagonism). The effective concentration (EC₅₀) or antagonist potency (pA₂) is calculated [3].
Metabolic Stability Assays
  • Purpose: To evaluate the peptide's resistance to degradation by enzymes in the blood, which is crucial for its potential therapeutic duration of action.
  • Typical Protocol: The analog is incubated in rat or human serum at 37°C. Aliquots are taken over time (e.g., up to 48 hours) and analyzed using analytical RP-HPLC. The metabolic half-life (t₁/₂) is then determined. A longer half-life indicates greater stability [1].
Imaging Tracer Validation
  • Purpose: For analogs designed as imaging agents (e.g., for PET), specific experiments are needed to validate their utility.
  • Typical Protocol:
    • Specificity: The radioactive tracer is administered to animal models with and without a blocking dose of a known OTR antagonist. Reduced signal in blocked animals confirms OTR-specific binding [1].
    • Biodistribution: Preclinical PET imaging is performed after intravenous administration of the tracer to visualize its accumulation in OTR-rich tissues over time [1].

Oxytocin Signaling Pathway and Drug Design Logic

The diagrams below illustrate the core oxytocin signaling pathway and the general logic behind designing modified peptides. The DOT code is provided for your use.

OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3  Cleaves DAG DAG PIP2->DAG  Cleaves Ca_Release Ca²⁺ Release from Internal Stores IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response

Diagram 1: Simplified Oxytocin Signaling Pathway. This pathway shows how oxytocin binding to its GPCR primarily activates the Gq protein, leading to phospholipase C (PLC) activation. PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers calcium release from internal stores, while DAG activates Protein Kinase C (PKC). Together, these signals drive the cellular response [5].

Start Design Goal Mod1 Modification Strategy Start->Mod1 Goal1 Increase Metabolic Stability Mod1->Goal1 Goal2 Enhance Receptor Selectivity Mod1->Goal2 Goal3 Introduce Reporter Group Mod1->Goal3 Goal4 Change Agonism/Antagonism Mod1->Goal4 Method1 e.g., N-terminal deamination (dCys1) Goal1->Method1 Method2 e.g., Modify positions 2, 7, or 8 with D-amino acids or bulky groups Goal2->Method2 Method3 e.g., Substitute Leu8 with Lys/Orn for fluorophore attachment Goal3->Method3 Method4 e.g., Introduce conformationally restricted residues (d-Tic) at position 7 Goal4->Method4

Diagram 2: Logic of Oxytocin Peptide Modification. This chart outlines the rational design process for creating new oxytocin analogs. A specific design goal leads to a modification strategy, which is implemented through precise chemical changes to the peptide structure [1] [2] [3].


References

×

XLogP3

-4.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

991.43679229 Da

Monoisotopic Mass

991.43679229 Da

Heavy Atom Count

68

Dates

Last modified: 08-10-2024

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